N-(2-Hydroxyethyl)-N-methylthiourea
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIXSDDLNHQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605838 | |
| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137758-44-2 | |
| Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Guide to a Novel Thiourea Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organosulfur compounds that have garnered significant attention in the field of organic synthesis and medicinal chemistry. Their broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties, makes them promising candidates for drug development. The thiourea functional group, characterized by a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, can exist in tautomeric forms: the thione form and the thiol form (isothiourea). The thione form is generally more prevalent in aqueous solutions. The diverse biological applications of thiourea derivatives underscore their importance in modern medicinal chemistry.
Physicochemical Properties of Related Thiourea Analogs
While specific data for N-(2-Hydroxyethyl)-N-methylthiourea is unavailable, the following table summarizes the known physicochemical properties of structurally similar compounds. This data provides a basis for estimating the properties of the target molecule.
| Property | N-Methylthiourea | 1-(2-Hydroxyethyl)urea | N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea |
| Molecular Formula | C₂H₆N₂S[1] | C₃H₈N₂O₂ | C₁₁H₁₅FN₂OS[2] |
| Molecular Weight | 90.15 g/mol [1] | 104.11 g/mol | 242.32 g/mol [2] |
| CAS Number | 598-52-7[3] | 2078-71-9 | 61290-73-1[2] |
| Melting Point | 119-120.5 °C | 164-169 °C[4] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in water | Not available | Not available |
| IUPAC Name | methylthiourea[1] | 1-(2-hydroxyethyl)urea | 3-[(3-fluorophenyl)methyl]-1-(2-hydroxyethyl)-1-methylthiourea[2] |
Synthesis of Thiourea Derivatives: Experimental Protocols
The synthesis of this compound would likely follow established methods for the preparation of N,N-disubstituted thioureas. A common approach involves the reaction of an isothiocyanate with an appropriate amine.
General Synthetic Strategy
The logical synthetic route to this compound would involve the reaction of methyl isothiocyanate with N-(2-hydroxyethyl)amine. This reaction is analogous to the well-established synthesis of other thiourea derivatives.
Caption: General synthetic workflow for this compound.
Experimental Protocol for the Synthesis of N-Methylthiourea (Analog)
The following protocol for the synthesis of N-methylthiourea from methyl isothiocyanate and ammonia serves as a relevant example of thiourea synthesis.[5]
Materials:
-
Methyl isothiocyanate
-
Concentrated ammonium hydroxide solution
-
Norit (activated carbon)
-
Ice
Procedure:
-
In a 500-mL three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel, place 140 ml of concentrated ammonium hydroxide solution.
-
Add 95 g (1.3 moles) of methyl isothiocyanate with stirring over a period of 1 hour. The addition should be at a constant rate, as the reaction can become vigorous.
-
After the addition is complete, remove the condenser and heat the solution on a water bath for 30 minutes to remove excess ammonia.
-
Boil the solution with 2 g of Norit and filter.
-
Chill the filtrate in an ice bath to crystallize the methylthiourea.
-
Collect the crystals on a filter, wash three times with 25-ml portions of ice water, and dry.
-
A second crop of crystals can be obtained by concentrating the mother liquor and washings.
-
The total yield of N-methylthiourea is typically in the range of 74–81%.[5]
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, many thiourea derivatives exhibit significant pharmacological effects. These activities often stem from their ability to interact with various biological targets.
Known Biological Activities of Thiourea Derivatives:
-
Anticancer Activity: Some nitrosourea derivatives containing a hydroxyethyl group have been investigated for their antitumor activity.[6][7][8] These compounds can act as DNA alkylating agents, leading to DNA damage and apoptosis in cancer cells.[8]
-
Antibacterial and Antifungal Activity: Various thiourea derivatives have demonstrated potent activity against a range of bacteria and fungi.
-
Antioxidant Activity: The thiourea backbone is known to contribute to antioxidant properties in some derivatives.
-
Enzyme Inhibition: Certain thiourea compounds have been shown to be effective inhibitors of enzymes such as urease and carbonic anhydrase.
Illustrative Signaling Pathway: DNA Alkylation by Nitrosoureas
The following diagram illustrates a simplified, hypothetical mechanism of action for a nitrosourea compound, a class to which some biologically active thiourea derivatives are related.
Caption: Hypothetical DNA alkylation pathway for a nitrosourea derivative.
Conclusion and Future Directions
References
- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy N'-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea | 61290-73-1 [smolecule.com]
- 3. N-METHYLTHIOUREA | 598-52-7 [chemicalbook.com]
- 4. 1-(2-Hydroxyethyl)urea | CAS#:2078-71-9 | Chemsrc [chemsrc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Biological activity of hydroxylated chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]
In-Depth Technical Guide: N-(2-Hydroxyethyl)-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
While a specific CAS number for N-(2-Hydroxyethyl)-N-methylthiourea has not been identified in comprehensive searches, its chemical structure and properties can be inferred. The IUPAC name for this compound is 1-(2-hydroxyethyl)-1-methylthiourea .
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | (2-Hydroxyethyl)thiourea[1] | N-Methylthiourea[2][3] | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea[4] |
| CAS Number | Not Found | 29146-81-4 | 598-52-7 | 105-81-7 |
| Molecular Formula | C₄H₁₀N₂OS | C₃H₈N₂OS | C₂H₆N₂S | C₆H₁₂N₂OS |
| Molecular Weight | 134.20 g/mol | 120.18 g/mol | 90.15 g/mol | 160.24 g/mol |
| Melting Point | Data not available | Data not available | 118-121 °C | 76-78 °C |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| LogP (Predicted) | -0.8 (approx.) | -1.1 | -0.7 | Data not available |
| Hydrogen Bond Donors | 2 | 3 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 3 |
Experimental Protocols: Synthesis
A likely synthetic route for this compound, based on established methods for the synthesis of N-substituted thioureas, would involve the reaction of an isothiocyanate with an amine.[5][6] Two primary pathways are proposed:
Method A: Reaction of Methyl Isothiocyanate with 2-(Methylamino)ethanol
This is a common and straightforward method for preparing unsymmetrically disubstituted thioureas.
-
Materials: Methyl isothiocyanate, 2-(Methylamino)ethanol, a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane).
-
Procedure:
-
Dissolve 2-(Methylamino)ethanol in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Add methyl isothiocyanate dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Method B: Reaction of 2-Isothiocyanatoethanol with Methylamine
An alternative pathway involves the reaction of a hydroxyethyl-containing isothiocyanate with methylamine.
-
Materials: 2-Isothiocyanatoethanol, methylamine (as a solution in a solvent like THF or ethanol), a suitable reaction solvent.
-
Procedure:
-
Dissolve 2-Isothiocyanatoethanol in the reaction solvent.
-
Cool the solution in an ice bath.
-
Slowly add the methylamine solution to the isothiocyanate solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for a few hours.
-
Work-up and purification would follow a similar procedure as described in Method A.
-
Below is a conceptual workflow for the synthesis of N-substituted thioureas.
Caption: General workflow for synthesizing N-substituted thioureas.
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are recognized as a "privileged structure" in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] The biological activity of these compounds is often attributed to their ability to form hydrogen bonds and coordinate with metal ions in biological systems.
While no specific biological data for this compound has been found, the activities of structurally related compounds suggest potential areas of investigation:
-
Anticancer Activity: Many thiourea derivatives have demonstrated potent anticancer properties.[9] Their mechanisms of action can be diverse, including the inhibition of kinases and the disruption of signaling pathways crucial for cancer cell proliferation and survival. For instance, some acylthiourea compounds act as antagonists of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway.
-
Antimicrobial Activity: The thiourea moiety is present in several antimicrobial agents. These compounds can exert their effects through various mechanisms, such as inhibiting essential enzymes in bacteria or fungi.
The diagram below illustrates a simplified representation of a signaling pathway that could potentially be modulated by thiourea derivatives.
Caption: Inhibition of a signaling pathway by a thiourea derivative.
Conclusion
This compound represents a simple yet potentially valuable scaffold for drug discovery. Although specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related thiourea derivatives. Further research is warranted to synthesize and characterize this compound and to explore its activity in relevant biological assays, which could unveil novel therapeutic applications. Researchers are encouraged to use the provided experimental outlines as a starting point for their investigations into this and similar molecules.
References
- 1. (2-Hydroxyethyl)thiourea | C3H8N2OS | CID 3254090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-METHYLTHIOUREA | 598-52-7 [chemicalbook.com]
- 4. 1-ALLYL-3-(2-HYDROXYETHYL)-2-THIOUREA CAS#: 105-81-7 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-(2-Hydroxyethyl)-N-methylthiourea. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It also outlines the standard experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, including N-methylthiourea, 1-allyl-3-(2-hydroxyethyl)-2-thiourea, and N,N'-diethylthiourea.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Broad Singlet | 1H | NH |
| ~5.5 - 6.0 | Broad Singlet | 1H | OH |
| ~3.6 - 3.8 | Triplet | 2H | -CH₂-OH |
| ~3.4 - 3.6 | Quartet | 2H | -N-CH₂- |
| ~2.9 - 3.1 | Singlet | 3H | N-CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~183 | C=S |
| ~60 | -CH₂-OH |
| ~50 | -N-CH₂- |
| ~31 | N-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H stretch |
| 3100 - 3300 | Medium | N-H stretch |
| 2850 - 3000 | Medium | C-H stretch |
| ~1560 | Strong | N-H bend |
| ~1500 | Strong | C-N stretch |
| ~1250 | Strong | C=S stretch |
| ~1050 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 134 | [M]⁺ (Molecular Ion) |
| 103 | [M - CH₂OH]⁺ |
| 74 | [M - C₂H₄O - H]⁺ |
| 60 | [CH₃NCS]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte, this compound, in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid/Liquid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Common techniques for small organic molecules include:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.
-
-
Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus the mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
In-depth Technical Guide on the Core Mechanism of Action of N-(2-Hydroxyethyl)-N-methylthiourea
A comprehensive investigation for scientific literature and experimental data on the specific compound N-(2-Hydroxyethyl)-N-methylthiourea reveals a notable absence of information regarding its mechanism of action, associated signaling pathways, and quantitative biological data. Research databases and publications currently do not contain specific studies detailing the biological activities or the molecular targets of this particular thiourea derivative.
While a detailed analysis of this compound is not possible due to the lack of available data, this guide will provide an in-depth overview of the known mechanisms of action for the broader class of thiourea derivatives. This information, intended for researchers, scientists, and drug development professionals, may offer valuable insights into the potential, yet unconfirmed, biological profile of this compound. The content is based on published studies of structurally related compounds.
General Biological Activities and Mechanisms of Action of Thiourea Derivatives
Thiourea and its derivatives are a versatile class of compounds known to exhibit a wide spectrum of biological activities. The reactivity of the thiocarbonyl group and the ability to form numerous hydrogen bonds are key to their diverse pharmacological effects. These activities include, but are not limited to, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant properties.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiourea derivatives. Several mechanisms have been proposed, often involving the inhibition of key enzymes or disruption of cellular signaling pathways.
Table 1: Quantitative Data on the Anticancer Activity of Selected Thiourea Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea | Caki (Renal Cancer) | IC50 | 9.88 µM | [1] |
| N,N'-disubstituted thioureas | HUVEC (Endothelial) | IC50 | 179.03 µM | [1] |
One of the proposed mechanisms for the anticancer activity of certain thiourea derivatives is the inhibition of histone deacetylase (HDAC) enzymes. For instance, a derivative of Lenalidomide containing a urea group (closely related to thiourea) has been shown to significantly inhibit HDAC1, with an inhibition of 68.02 ± 2.44% at a 10 µM concentration, and induce apoptosis in cancer cells.[1]
Figure 1: Hypothetical signaling pathway for the anticancer activity of certain thiourea derivatives.
Anti-inflammatory and Antioxidant Activity
Many thiourea derivatives have demonstrated potent anti-inflammatory and antioxidant properties. The proposed mechanism for anti-inflammatory action often involves the inhibition of nitric oxide synthase (NOS) enzymes.
Table 2: Enzyme Inhibition Data for N,N'-disubstituted Thiourea Derivatives
| Compound | Enzyme Target | Inhibition (%) |
| Compound 4g | nNOS | 80.6 |
| Compound 4g | iNOS | 76.6 |
Data from MedChemComm (RSC Publishing)[2]
The antioxidant activity of thiourea derivatives is attributed to their ability to scavenge free radicals.
Figure 2: A generalized experimental workflow for assessing the antioxidant activity of thiourea derivatives using the DPPH assay.
Antibacterial Activity
Thiourea derivatives have been investigated for their antibacterial properties. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes. For example, some N-acyl thiourea derivatives have shown activity against Escherichia coli and Staphylococcus aureus.[3] Molecular docking studies have suggested that these compounds may bind to the active site of enzymes like enoyl-ACP reductase (FabI), which is crucial for fatty acid synthesis in bacteria.[3]
Experimental Protocols
Due to the absence of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. However, general methodologies for evaluating the biological activities of novel thiourea derivatives are outlined below.
General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., Caki, HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
General Protocol for Enzyme Inhibition Assay (e.g., HDAC1)
-
Reagents: Prepare assay buffer, a solution of the purified enzyme (e.g., HDAC1), the substrate, and the test compounds.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, assay buffer, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at a controlled temperature for a specific time.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the broader family of thiourea derivatives presents a rich field of study with significant therapeutic potential. The information and general protocols provided in this guide are intended to serve as a foundational resource for researchers and scientists interested in exploring the biological activities of this and other novel thiourea compounds. Future studies are essential to determine the specific molecular targets and signaling pathways of this compound, which will be crucial for any potential drug development efforts.
References
- 1. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea
Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the biological activity of "N-(2-Hydroxyethyl)-N-methylthiourea." The information presented herein is extrapolated from studies on structurally related thiourea derivatives. Direct experimental data, quantitative analyses, and specific signaling pathways for the target compound are not presently available in published research. This guide, therefore, serves as a general overview of the potential biological activities of thiourea compounds, which may not be directly applicable to "this compound."
Introduction
Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups (R¹R²N)(R³R⁴N)C=S. These compounds have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The structural diversity achievable through substitution at the nitrogen atoms allows for the fine-tuning of their pharmacological properties. This guide will explore the general biological activities reported for thiourea derivatives, providing a foundational understanding that may inform future research into "this compound."
Synthesis of Thiourea Derivatives
The synthesis of thiourea derivatives can be achieved through several established methods. A common approach involves the reaction of an isothiocyanate with an amine. For instance, N-methylthiourea can be synthesized by reacting methyl isothiocyanate with ammonia in an ethanolic or aqueous solution.[3] This general methodology can be adapted to produce a wide array of substituted thioureas.
A potential synthetic route to "this compound" is depicted below. This workflow is a hypothetical representation based on general organic synthesis principles.
Caption: Hypothetical synthesis workflow for this compound.
Potential Biological Activities of Thiourea Derivatives
Research on various thiourea derivatives has revealed a wide range of biological effects, as summarized in the table below. It is important to note that these activities are highly dependent on the specific substitutions on the thiourea core.
| Biological Activity | Description | Key Findings on Related Compounds |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Certain N-acyl thiourea derivatives have shown anti-biofilm activity against E. coli.[4][5] Other derivatives have demonstrated antibacterial effects against various strains, with some exhibiting potency comparable to standard antibiotics like ceftriaxone.[1] |
| Antioxidant | Capacity to neutralize free radicals and reduce oxidative stress. | Some N-acyl thiourea derivatives have exhibited significant antioxidant capacity in in vitro assays such as the DPPH assay.[1][4] |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | While not extensively detailed for simple thioureas, more complex derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] |
| Anti-inflammatory | Reduction of inflammation. | This is another area where thiourea derivatives have shown promise, although specific mechanisms are often not fully elucidated.[1][2] |
Experimental Protocols for Evaluating Biological Activity
The following are generalized experimental protocols commonly used to assess the biological activities of novel chemical entities, including thiourea derivatives.
Antimicrobial Activity Assessment
Method: Minimum Inhibitory Concentration (MIC) Assay.
-
Preparation of Bacterial/Fungal Strains: Cultures of the test microorganisms are grown in appropriate broth media to a specific optical density.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Incubation: The microbial suspension is added to microplate wells containing the serially diluted compound. A positive control (antibiotic) and a negative control (vehicle) are included.
-
MIC Determination: The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[4]
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Antioxidant Activity Assessment
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Compound Preparation: The test compound is prepared at various concentrations.
-
Reaction: The compound solutions are mixed with the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.
-
Measurement: After a specific incubation period in the dark, the absorbance of the solutions is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.[4]
Potential Signaling Pathways
The precise signaling pathways modulated by thiourea derivatives are diverse and depend on the specific compound and biological context. Given the lack of data for "this compound," a specific pathway diagram cannot be provided. However, based on the reported activities of related compounds, potential interactions could involve pathways related to oxidative stress response, inflammatory signaling (e.g., NF-κB pathway), or microbial metabolic pathways.
Conclusion and Future Directions
While "this compound" remains an understudied compound, the broader class of thiourea derivatives exhibits a rich and diverse range of biological activities. Future research should focus on the synthesis and direct biological evaluation of "this compound" to elucidate its specific pharmacological profile. Such studies would involve a battery of in vitro and in vivo assays to determine its antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, as well as to investigate its mechanism of action and potential effects on key signaling pathways. The development of robust analytical methods for its quantification will also be crucial for preclinical and clinical development.[4]
References
Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide
Introduction
Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeutic properties.[1][2] These compounds have demonstrated significant potential across various fields, including antiviral, antimicrobial, anticancer, and anti-inflammatory applications.[3][4] The versatility of the thiourea scaffold (R¹R²N)(R³R⁴N)C=S allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide explores the potential medicinal chemistry applications of a specific, lesser-studied derivative, N-(2-Hydroxyethyl)-N-methylthiourea. While direct research on this compound is limited, by examining the activities of structurally related thiourea derivatives, we can infer its potential therapeutic utility and propose avenues for future investigation.
Synthesis of this compound
The synthesis of N,N'-disubstituted thioureas can be achieved through several established methods. A common and efficient approach involves the reaction of an isothiocyanate with a primary or secondary amine. For this compound, a plausible synthetic route would involve the reaction of methyl isothiocyanate with N-(2-hydroxyethyl)amine.
Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a round-bottom flask, add the isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours to overnight.
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with mass spectrometry.[4]
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Guide to its Application as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials. This technical guide provides an in-depth analysis of N-(2-Hydroxyethyl)-N-methylthiourea as a promising corrosion inhibitor, particularly for mild steel in acidic environments. This document outlines the inhibitor's mechanism of action, summarizes key performance data, provides detailed experimental protocols for its evaluation, and presents visual representations of the underlying chemical and experimental processes. The information is intended to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and drug development who are engaged in the study and application of corrosion inhibitors.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been extensively studied as effective corrosion inhibitors.[1][2] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] Thiourea and its derivatives are a well-established class of corrosion inhibitors due to the presence of both sulfur and nitrogen atoms, which act as active centers for adsorption.[2][3][4] this compound incorporates a hydroxyl group, a methyl group, and a thiourea moiety, providing multiple coordination sites for interaction with the metal surface. This guide focuses on the technical aspects of utilizing this specific compound as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, thereby blocking the active sites for corrosion.[5][6] This adsorption process can be classified as either physisorption, chemisorption, or a combination of both.[7]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the heteroatoms (S, N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.[2]
The presence of lone pair electrons on the sulfur, nitrogen, and oxygen atoms in this compound facilitates their strong adsorption onto the metal surface.[2] The molecule can retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6] The effectiveness of the inhibitor is influenced by its concentration, the temperature, and the nature of the corrosive medium.[3][5]
The adsorption of thiourea derivatives on a metal surface can be visualized as follows:
Figure 1. Adsorption of the inhibitor on the metal surface.
Quantitative Data on Corrosion Inhibition
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the performance data for thiourea derivatives as corrosion inhibitors for mild steel in acidic media.
Table 1: Inhibition Efficiency of a Thiourea Derivative (N-MEH) from Gravimetric Measurements in 1 M HCl [5]
| Inhibitor Concentration (M) | Immersion Time (h) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 0 (Blank) | 5 | - | - |
| 0.001 | 5 | - | - |
| 0.002 | 5 | - | - |
| 0.003 | 5 | - | - |
| 0.004 | 5 | - | - |
| 0.005 | 5 | - | 95.3 |
| 0.005 | 1 | - | - |
| 0.005 | 2 | - | - |
| 0.005 | 10 | - | - |
| 0.005 | 24 | - | Decreased |
Note: Specific corrosion rate values were not provided in the abstract.
Table 2: Effect of Temperature on Inhibition Efficiency of N-MEH in 1 M HCl at 0.005 M Concentration [5]
| Temperature (K) | Inhibition Efficiency (%) |
| 303 | 95.3 |
| 313 | - |
| 323 | - |
| 333 | 79.8 |
Experimental Protocols
The evaluation of a corrosion inhibitor's performance involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Materials and Preparation
-
Working Electrode: Mild steel coupons of a specific composition (e.g., API 5L X52 or C1010) are typically used.[6][8] The coupons are abraded with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried before use.[5]
-
Corrosive Medium: A solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at a specific concentration (e.g., 1 M HCl or 0.5 M H₂SO₄) is prepared using analytical grade reagents and distilled water.[3][5]
-
Inhibitor Solution: The this compound inhibitor is dissolved in the corrosive medium to achieve the desired concentrations.[5]
Gravimetric (Weight Loss) Measurements
This method provides a direct measure of the corrosion rate.
-
Initial Weighing: Cleaned and dried mild steel coupons are accurately weighed.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period (e.g., 5 hours) at a constant temperature.[5]
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically by scrubbing with a brush in a solution containing a cleaning agent), washed, dried, and re-weighed.
-
Calculations:
-
The weight loss (ΔW) is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.[5]
-
Figure 2. Gravimetric experimental workflow.
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These are typically performed using a three-electrode cell setup with a potentiostat.[9]
-
Working Electrode: The prepared mild steel coupon.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum or graphite electrode.
-
Open Circuit Potential (OCP): The potential of the working electrode is monitored with respect to the reference electrode until a stable value is reached.
-
Potentiodynamic Polarization: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP. The resulting current is measured to generate a Tafel plot. From this plot, the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes can be determined. The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.[6]
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is analyzed using Nyquist and Bode plots to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[3]
Figure 3. Electrochemical measurement workflow.
Surface Analysis Techniques
These techniques are used to characterize the morphology and composition of the metal surface after exposure to the corrosive environment.[10][11]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography, allowing for the visualization of the protective film formed by the inhibitor and any reduction in corrosion-related damage.[5][6]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule on the metal surface.
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface, which can help elucidate the nature of the inhibitor-metal bond.[12]
-
Atomic Force Microscopy (AFM): Used to obtain three-dimensional topographical images of the surface at high resolution, allowing for the quantification of surface roughness.
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[7][13] These calculations can determine parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment.[14] These parameters provide insights into the inhibitor's ability to donate electrons to the metal surface and its adsorption behavior.[14]
Adsorption Isotherm and Thermodynamic Considerations
The adsorption of the inhibitor on the metal surface can be described by various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms.[3][5] Determining the best-fit isotherm provides information about the nature of the interaction between the inhibitor and the metal surface.
The Gibbs free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm data. The sign and magnitude of ΔG°ads indicate the spontaneity and the type of adsorption (physisorption or chemisorption).[7] Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[7]
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. Its effectiveness is attributed to the presence of multiple heteroatoms that facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive attack. This technical guide has provided a comprehensive overview of its mechanism, performance data, and the experimental methodologies required for its evaluation. Further research can focus on optimizing its formulation, exploring its performance in different corrosive environments and on various metal alloys, and investigating potential synergistic effects with other additives. The detailed protocols and conceptual frameworks presented herein are intended to support and guide future research and development in the field of corrosion inhibition.
References
- 1. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. researchgate.net [researchgate.net]
- 4. ijaet.org [ijaet.org]
- 5. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 6. Investigation of the inhibitive effect of N methyl thiourea on the corrosion of steel API X52 in 1 M HCl [chemistry.semnan.ac.ir]
- 7. scispace.com [scispace.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Techniques of Surface Analysis - Tascon - Surface Analysis [tascon.eu]
- 11. mdpi.com [mdpi.com]
- 12. Surface Analysis Techniques | Physical Electronics Inc. [phi.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Substituted Thiourea Derivatives: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-substituted thiourea derivatives, with a focus on structures analogous to N-(2-Hydroxyethyl)-N-methylthiourea. It covers their synthesis, physicochemical properties, and diverse biological activities, supported by detailed experimental protocols and data summaries. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to Thiourea Derivatives
Thiourea, an organosulfur compound with the formula SC(NH2)2, serves as a versatile scaffold in medicinal chemistry.[1] The presence of nitrogen and sulfur atoms allows for numerous bonding opportunities and functionalization, making thiourea derivatives a subject of significant research interest.[2] These compounds exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] The structural diversity of N-substituted thioureas allows for the fine-tuning of their biological and physicochemical properties, making them promising candidates for drug discovery and development.[5]
Synthesis of N-Substituted Thiourea Derivatives
The synthesis of N-substituted thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. A general and widely adopted method is the condensation of an acid chloride with ammonium thiocyanate to form an in-situ isothiocyanate, which then reacts with a primary or secondary amine.[3][6]
A logical workflow for a typical synthesis is outlined below:
Caption: General workflow for the synthesis of N-acyl thiourea derivatives.
Experimental Protocol: General Synthesis of N-Acyl Thiourea Derivatives[3][6]
-
Isothiocyanate Formation: To a solution of the respective acid chloride (1 mmol) in anhydrous acetone (20 mL), ammonium thiocyanate (1.1 mmol) is added. The mixture is stirred at room temperature for 1-2 hours.
-
Thiourea Synthesis: The appropriate amine (1 mmol) is added to the reaction mixture containing the in-situ formed acyl isothiocyanate. The reaction is then stirred for an additional 2-4 hours at room temperature or under gentle reflux, depending on the reactivity of the amine.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid residue is washed with distilled water, filtered, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to afford the pure N-acyl thiourea derivative.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][7]
Biological Activities and Properties
N-substituted thiourea derivatives have been reported to exhibit a wide array of biological activities. The following sections summarize some of the key findings.
Antimicrobial and Antibiofilm Activity
Many thiourea derivatives have demonstrated significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] Some derivatives have also shown promising activity in inhibiting and eradicating bacterial biofilms.[4][6]
| Compound Class | Organism | Activity | MIC/MBIC (µg/mL) | Reference |
| N-acyl thioureas | E. coli | Antibiofilm | 625 | [6] |
| N-acyl thioureas | S. aureus | Antibacterial | 5.12 | [7] |
| N-acyl thioureas | B. subtilis | Antibacterial | 2.29 | [7] |
| Thiadiazole-thioureas | A. flavus | Antifungal | 0.95 | [7] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Anticancer Activity
The cytotoxic effects of thiourea derivatives against various cancer cell lines have been extensively studied.[8] Their mechanisms of action can include the induction of apoptosis and inhibition of cancer-related enzymes.[8][9] Metal complexes of thiourea derivatives, particularly with copper, have shown enhanced cytotoxic effects.[8]
| Derivative Type | Cell Line | IC50 (µM) | Mechanism | Reference |
| N-Naphthoyl thiourea-Cu complex | MCF-7 | 0.68 | Apoptosis induction | [8] |
| N-Naphthoyl thiourea-Cu complex | HCT116 | 1.22 | Apoptosis induction | [8] |
| Substituted thioureas | SW480 (colon) | Not specified | Pro-apoptotic | [9] |
| Substituted thioureas | SW620 (colon) | Not specified | Pro-apoptotic | [9] |
IC50: Half-maximal inhibitory concentration.
Antioxidant Activity
Several thiourea derivatives have been identified as potent antioxidant agents.[10][11] Their antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11]
| Compound | Assay | Antioxidant Activity | Reference |
| N-acyl thiourea (1d) | DPPH | ~43% | [6] |
| Dichlorophenyl thiourea | DPPH | IC50: 45 µg/mL | [1] |
| Dichlorophenyl thiourea | ABTS | IC50: 52 µg/mL | [1] |
Enzyme Inhibition
Thiourea derivatives have been investigated as inhibitors of various enzymes, including cholinesterases, tyrosinase, and DNA gyrase.[5][7][10] This inhibitory activity underscores their potential for treating a range of diseases, from neurodegenerative disorders to bacterial infections.[5]
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of thiourea derivatives are attributed to their ability to interact with various cellular targets and signaling pathways. For instance, their antibacterial effects can be mediated through the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[7]
A proposed mechanism for the antibacterial action of certain thiourea derivatives is depicted below:
Caption: Inhibition of bacterial DNA replication by thiourea derivatives.
Experimental Protocols for Biological Evaluation
Protocol for Antimicrobial Susceptibility Testing[7]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.
-
Agar Well Diffusion Method: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is seeded with the prepared inoculum and poured into sterile Petri dishes. Wells of 6 mm diameter are made in the solidified agar.
-
Application of Compounds: A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) is added to each well. Standard antibiotics (e.g., Ciprofloxacin) and a solvent control (e.g., DMSO) are also included.
-
Incubation and Measurement: The plates are incubated for 24 hours (bacteria) or 48 hours (fungi) at their respective optimal temperatures. The diameter of the zone of inhibition around each well is measured in millimeters.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates, where the lowest concentration of the compound that inhibits visible growth is recorded.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiourea derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion and Future Perspectives
N-substituted thiourea derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their ease of synthesis and the potential for structural modification make them attractive scaffolds for the development of new therapeutic agents. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and conducting in vivo studies to validate their therapeutic potential. The continued exploration of these compounds is likely to yield novel drug candidates for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. farmaciajournal.com [farmaciajournal.com]
N-(2-Hydroxyethyl)-N-methylthiourea: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and recommended methodologies for determining the solubility and stability of N-(2-Hydroxyethyl)-N-methylthiourea. Due to the limited publicly available data for this specific compound, this document focuses on the general characteristics of thiourea derivatives, outlines standard experimental protocols for characterization, and offers a logical workflow for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in the research and development of thiourea-based compounds.
Introduction
This compound is a substituted thiourea derivative. The thiourea functional group is a key structural motif in numerous pharmacologically active compounds and industrial chemicals. A thorough understanding of a compound's solubility and stability is paramount for its successful application, particularly in drug development, where these properties influence bioavailability, formulation, and shelf-life. This guide addresses the current knowledge gap regarding the physicochemical properties of this compound.
General Properties of Thiourea and its Derivatives
Thiourea and its derivatives are generally crystalline solids. The presence of the thiocarbonyl group and the amine functionalities allows for hydrogen bonding, which significantly influences their physical properties.
Solubility
The solubility of thiourea compounds is variable and highly dependent on the nature of their substituents. The parent compound, thiourea, is soluble in water and polar organic solvents.[1][2] The solubility of thiourea in water, methanol, and ethanol increases with temperature.[3][4]
Table 1: Solubility of Thiourea in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 14.2[2] |
| Methanol | 25 | 11.9[2] |
| Ethanol | 20 | 3.6[2] |
| Ethanol | 64.7 | 9.8[2] |
| Diethyl Ether | - | Almost Insoluble[2] |
| Hexane | - | Almost Insoluble[2] |
This data is for the parent compound, thiourea, and serves as a general reference.
For This compound , the presence of a hydroxyl (-OH) group is expected to enhance its aqueous solubility compared to non-hydroxylated analogs due to increased hydrogen bonding capacity with water molecules. The N-methyl group may have a minor influence on its solubility profile.
Stability
Thiourea derivatives can be susceptible to degradation under various conditions:
-
Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation. For instance, oxidation of thiourea with hydrogen peroxide yields thiourea dioxide.[2] Thiourea S-oxides are often labile intermediates.[5]
-
Thermal Decomposition: Many thiourea derivatives have defined melting points but can decompose at higher temperatures.[6] A study on analogous compounds indicated that urea or selenourea groups are generally more stable than a thiourea group.[6]
-
Hydrolysis: The stability of thioureas in aqueous solutions can be pH-dependent. Both acidic and alkaline conditions can potentially lead to hydrolysis, although thioureas are generally more stable than their urea counterparts.
Recommended Experimental Protocols
Given the absence of specific data for this compound, the following standard experimental protocols are recommended to determine its solubility and stability profile.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask. Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Expose the stock solution to a variety of stress conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution (e.g., 60-80 °C).
-
Photostability: Expose the solution to UV and visible light according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products, potentially using LC-MS for structural elucidation.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of a novel thiourea derivative.
Conclusion
References
Methodological & Application
Synthesis Protocol for N-(2-Hydroxyethyl)-N-methylthiourea: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-(2-Hydroxyethyl)-N-methylthiourea, a substituted thiourea derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of an isothiocyanate with a primary amine. This document outlines the required materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product.
Introduction
Thiourea and its derivatives are a class of organic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are key to their biological function. This compound is a functionalized thiourea that incorporates a hydrophilic hydroxyethyl group, which can modulate its solubility and pharmacokinetic properties. This document provides a straightforward and reproducible protocol for its synthesis, enabling further investigation into its potential as a bioactive molecule.
Reaction Scheme
The synthesis of this compound is achieved through the nucleophilic addition of N-methylethanolamine to methyl isothiocyanate.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-substituted thioureas.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl Isothiocyanate | 97% | Sigma-Aldrich |
| N-Methylethanolamine | 99% | Sigma-Aldrich |
| Ethanol, Anhydrous | Reagent Grade | Fisher Scientific |
| Diethyl Ether, Anhydrous | Reagent Grade | Fisher Scientific |
| Activated Charcoal | Laboratory Grade | --- |
| Round-bottom flask (100 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Reflux condenser | --- | --- |
| Ice bath | --- | --- |
| Büchner funnel and flask | --- | --- |
| Rotary evaporator | --- | --- |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylethanolamine (7.51 g, 0.1 mol) in 30 mL of anhydrous ethanol.
-
Addition of Isothiocyanate: While stirring the solution at room temperature, add methyl isothiocyanate (7.31 g, 0.1 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: Add a small amount of activated charcoal to the solution and gently heat the mixture to reflux for 15 minutes to decolorize.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator under vacuum to a constant weight.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Physicochemical and Spectroscopic Data:
| Property | Value (Expected/Reference) |
| Molecular Formula | C₄H₁₀N₂OS |
| Molecular Weight | 134.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not reported, expected to be in the range of analogous thioureas |
| ¹H NMR (DMSO-d₆) | Expected shifts (ppm): ~7.6 (br s, 1H, NH), ~7.4 (br s, 1H, NH), ~4.8 (t, 1H, OH), ~3.5 (q, 2H, CH₂-O), ~3.1 (t, 2H, CH₂-N), ~2.8 (d, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected shifts (ppm): ~183 (C=S), ~60 (CH₂-O), ~50 (CH₂-N), ~31 (N-CH₃) |
| IR (KBr, cm⁻¹) | Expected peaks: 3300-3400 (N-H, O-H stretch), 2850-2950 (C-H stretch), ~1550 (C=S stretch) |
| Mass Spectrometry | Expected m/z: 135.05 [M+H]⁺ |
Note: Specific experimental data for this compound is not widely available in the literature. The provided NMR and IR data are estimations based on the analysis of similar structures, such as 1-allyl-3-(2-hydroxyethyl)-2-thiourea.
Safety Precautions
-
Methyl isothiocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described protocol is based on established chemical principles and can be readily implemented in a standard laboratory setting. The characterization data, although based on estimations from analogous compounds, provides a useful reference for researchers to confirm the identity and purity of the synthesized product. This protocol should facilitate further research into the biological activities and potential applications of this and related thiourea derivatives.
Application Notes & Protocols for the Quantification of N-(2-Hydroxyethyl)-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of N-(2-Hydroxyethyl)-N-methylthiourea. As no standardized methods currently exist for this specific compound, the methodologies presented herein are adapted from established and validated analytical techniques for structurally similar thiourea derivatives. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection due to its robustness and widespread availability. Additionally, a more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level quantification, particularly in complex biological matrices. These protocols are intended to serve as a comprehensive starting point for method development and validation in research and drug development settings.
Introduction
This compound is a substituted thiourea derivative. The thiourea functional group is of significant interest in medicinal chemistry and has been explored for various therapeutic applications. Accurate and reliable quantification of such compounds is crucial for pharmacokinetic studies, formulation development, quality control, and metabolism research. This document details the proposed analytical strategies for the determination of this compound in various sample matrices.
Analytical Methodologies
A survey of analytical techniques for thiourea and its derivatives indicates that HPLC and LC-MS/MS are the most suitable methods for quantification.[1][2] Spectrophotometric and gas chromatography methods can also be employed, though they may require derivatization or be less specific.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a robust and commonly used technique for the analysis of thiourea compounds.[5][6] The presence of the thiocarbonyl group (C=S) in this compound provides a chromophore that allows for UV detection, typically in the range of 230-245 nm.[5][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly in complex matrices like plasma or urine, LC-MS/MS is the method of choice.[2][9] This technique offers excellent specificity through the monitoring of specific precursor-to-product ion transitions, minimizing interference from matrix components.[10][11]
Data Presentation: Comparative Summary of Proposed Methods
The following table summarizes the anticipated performance characteristics of the proposed analytical methods for this compound, based on data from analogous thiourea derivatives.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass analysis of parent and fragment ions. |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on specific mass transitions. |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to low ng/mL range[2] |
| Linearity (R²) | Typically >0.99 | Typically >0.99[2] |
| Precision (%RSD) | < 15% | < 15%[2] |
| Accuracy (%RE) | ± 15% | ± 15%[2] |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Moderate | High |
| Matrix Effects | Low to moderate | Can be significant; requires careful management.[10][11] |
| Primary Application | Quantification in pure substance, simple formulations, and in-vitro samples. | Quantification in complex biological matrices (plasma, urine, tissue).[2][12] |
Experimental Protocols
Disclaimer: These protocols are proposed starting points and require optimization and validation for the specific analysis of this compound in your matrix of interest.
Protocol 1: HPLC-UV Method
This protocol is adapted from established methods for ethylene thiourea and other N-substituted thioureas.[5][6]
4.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC grade methanol[6]
-
HPLC grade acetonitrile
-
HPLC grade water[5]
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Syringe filters (0.22 µm or 0.45 µm)
4.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
4.1.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[6]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation (General):
-
For simple matrices (e.g., dissolution media), dilute the sample with the mobile phase to fall within the calibration range.
-
For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary.
-
Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.
-
4.1.4. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH adjusted to 4.5) and acetonitrile (e.g., 90:10 v/v). The exact ratio should be optimized for best peak shape and retention time.[13]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25 °C (or ambient)
-
Injection Volume: 10-20 µL
-
UV Detection Wavelength: 235 nm (This should be confirmed by running a UV scan of the analyte).[8]
-
Run Time: Approximately 10 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks).
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte versus concentration for the working standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method
This protocol is based on methodologies for the analysis of various thiourea derivatives in biological fluids.[2][9]
4.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available) or a structurally similar compound.
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid or ammonium acetate
4.2.2. Instrumentation
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Data acquisition and processing software.
4.2.3. Standard and Sample Preparation
-
Stock and Working Standards: Prepare as described in the HPLC-UV method, using LC-MS grade solvents.
-
Sample Preparation (Biological Matrix - e.g., Plasma):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile (protein precipitation).[2]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
4.2.4. LC-MS/MS Conditions
-
Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
-
Example Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-7 min (95% B), 7.1-10 min (re-equilibration at 5% B).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
The precursor ion (Q1) will be the [M+H]⁺ of this compound.
-
The product ion (Q3) will need to be determined by infusing a standard solution of the analyte and performing a product ion scan.
-
Optimize collision energy and other MS parameters.
-
4.2.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus concentration for the working standards.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
Quantify the analyte in samples using the regression equation.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationships between the analyte, analytical techniques, and their applications.
References
- 1. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 5. osha.gov [osha.gov]
- 6. THIOUREA - (Partially Validated Method #2059) [dnacih.com]
- 7. researchgate.net [researchgate.net]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Analysis of N-(2-Hydroxyethyl)-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of N-(2-Hydroxyethyl)-N-methylthiourea using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed for quantification, purity assessment, and stability testing of the compound in various sample matrices. The methodologies are based on established principles for the analysis of thiourea derivatives.
Introduction
This compound is a polar organic compound with potential applications in pharmaceutical and chemical industries. Accurate and reliable analytical methods are crucial for its quantification and characterization. This document details a reverse-phase HPLC (RP-HPLC) method that can be adapted for routine analysis and stability studies.
Recommended HPLC Method
A reverse-phase HPLC method is proposed as a starting point for the analysis of this compound. This method is based on the successful separation of structurally similar thiourea derivatives.[1]
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 236 nm[2][3] |
Note: The mobile phase composition may require optimization to achieve the desired retention time and resolution. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]
Rationale for Method Selection
Reverse-phase chromatography with a C18 column is a widely used and robust technique for the separation of a broad range of organic molecules. The use of an acidified water/acetonitrile mobile phase is effective for retaining and eluting polar thiourea compounds. UV detection at lower wavelengths is suitable for compounds like thiourea which lack a strong chromophore.
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
3.1.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
3.1.3. Sample Preparation
-
Accurately weigh a quantity of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Analysis Workflow
References
- 1. Separation of N-(2-Hydroxyethyl)-N’-allylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-(2-Hydroxyethyl)-N-methylthiourea in organic synthesis. This document includes a detailed synthetic protocol, representative experimental procedures for its application, and relevant data presented in a clear, tabular format.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the reaction of methyl isothiocyanate with N-methylethanolamine. This reaction follows a well-established nucleophilic addition mechanism where the amine group of N-methylethanolamine attacks the electrophilic carbon of the isothiocyanate.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Methylethanolamine
-
Methyl isothiocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of N-methylethanolamine (1.0 eq) in anhydrous THF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add methyl isothiocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting crude oil, add cold diethyl ether to induce precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum to afford the pure product.
Table 1: Representative Data for the Synthesis of this compound
| Entry | Reactant 1 (eq) | Reactant 2 (eq) | Solvent | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 1.0 | 1.05 | THF | 12 | 95 | 88-90 |
| 2 | 1.0 | 1.05 | CH₂Cl₂ | 16 | 92 | 87-89 |
| 3 | 1.0 | 1.05 | Acetonitrile | 14 | 94 | 88-90 |
Applications in Organic Synthesis
This compound is a versatile bifunctional molecule with potential applications in the synthesis of various heterocyclic compounds and as a ligand in catalysis. The presence of the nucleophilic thiourea moiety and the hydroxyl group allows for a range of chemical transformations.
Synthesis of 2-Amino-2-thiazolines
This compound can serve as a key precursor for the synthesis of 2-amino-2-thiazolines. The intramolecular cyclization of an activated intermediate derived from the thiourea is a common strategy for constructing this heterocyclic core, which is prevalent in many biologically active molecules.
Caption: Pathway for 2-amino-2-thiazoline synthesis.
Experimental Protocol: Synthesis of 2-(Methylamino)-4,5-dihydrothiazole
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Activation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction carefully by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chloro-intermediate.
-
Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.3 M), add a solution of the crude chloro-intermediate in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(methylamino)-4,5-dihydrothiazole.
Table 2: Representative Data for the Synthesis of 2-(Methylamino)-4,5-dihydrothiazole
| Entry | Activating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | SOCl₂ | NaH | THF | 4 | 78 |
| 2 | TsCl, Pyridine | K₂CO₃ | Acetonitrile | 12 | 65 |
| 3 | PBr₃ | NaH | THF | 4 | 75 |
Precursor to Bidentate Ligands
The thiourea and hydroxyl moieties of this compound can act as donor atoms, making it a potential precursor for bidentate ligands for transition metal catalysis. The "soft" sulfur atom and "hard" oxygen atom provide a desirable combination for coordinating with various metal centers.
Caption: Formation of a metal-ligand complex.
Experimental Protocol: Synthesis of a Palladium(II) Complex
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.2 eq) in methanol (0.1 M).
-
To this solution, add palladium(II) acetate (1.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 6 hours.
-
A precipitate will form. Collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield the palladium complex.
Table 3: Representative Data for Palladium(II) Complex Formation
| Entry | Ligand (eq) | Metal Precursor | Solvent | Time (h) | Yield (%) |
| 1 | 2.2 | Pd(OAc)₂ | Methanol | 6 | 85 |
| 2 | 2.2 | PdCl₂(MeCN)₂ | Acetonitrile | 8 | 82 |
| 3 | 2.2 | PtCl₂ | Ethanol | 12 | 79 |
These protocols and data are representative and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-Hydroxyethyl)-N-methylthiourea as a versatile precursor for the synthesis of various heterocyclic compounds, particularly focusing on the formation of thiazolidine derivatives. Detailed experimental protocols, reaction mechanisms, and quantitative data from analogous transformations are presented to guide researchers in their synthetic endeavors.
Introduction
This compound is a bifunctional molecule incorporating a nucleophilic thiourea moiety and a hydroxyl group. This unique structural arrangement makes it an ideal starting material for the synthesis of five-membered heterocyclic rings through intramolecular cyclization reactions. The resulting scaffolds, such as 2-(methylimino)thiazolidine, are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds.
Synthesis of 2-(Methylimino)thiazolidine via Intramolecular Cyclization
The primary application of this compound in heterocyclic synthesis is its conversion to 2-(methylimino)thiazolidine. This transformation is typically achieved through a cyclodehydration reaction, where the hydroxyl group is activated to facilitate nucleophilic attack by the sulfur atom of the thiourea.
Reaction Principle
The synthesis of 2-(methylimino)thiazolidine from this compound proceeds via an intramolecular S-cyclization. The hydroxyl group is a poor leaving group and therefore requires activation. This is commonly achieved by converting it into a better leaving group, such as a tosylate, in the presence of a base. The sulfur atom of the thiourea then acts as an internal nucleophile, attacking the activated carbon and displacing the leaving group to form the five-membered thiazolidine ring.
A similar reaction has been reported for the cyclization of N-(2-hydroxyethyl)-N'-phenylthioureas, which proceeds effectively in a one-pot reaction using a base and p-toluenesulfonyl chloride (TsCl).[1] Another effective method for promoting this type of cyclization is the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent.
Experimental Protocol
The following protocol is based on analogous procedures for the cyclization of N-(2-hydroxyethyl)thiourea derivatives.[1]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane or THF.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.
-
Activation of Hydroxyl Group: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(methylimino)thiazolidine.
Quantitative Data (Based on Analogous Reactions)
| Substrate Analogue | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| N-(2-Hydroxyethyl)-N'-phenylthiourea | NaOH, TsCl | Dichloromethane | 12 | 85-95 | [1] |
| N-Alkyl-N'-(2-hydroxyethyl)thiourea | DCC | Dichloromethane | 24 | High (Solid-phase) |
Reaction Visualization
The logical workflow for the synthesis of this compound and its subsequent cyclization to 2-(methylimino)thiazolidine is depicted below.
Caption: Workflow for the synthesis and cyclization of this compound.
The proposed reaction mechanism for the intramolecular cyclization is illustrated in the following diagram.
References
Application Notes and Protocols for Testing the Antioxidant Activity of N-(2-Hydroxyethyl)-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antioxidant potential of the compound "N-(2-Hydroxyethyl)-N-methylthiourea." The described methods are standard in vitro assays widely used to determine the radical scavenging and reducing capabilities of chemical compounds.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals or reducing oxidized molecules. Thiourea derivatives have garnered significant interest for their diverse biological activities, including their potential as antioxidants.[1][2][3] The presence of thioamide and amide groups in their molecular structure is believed to contribute to their antioxidant properties, primarily through a hydrogen atom transfer (HAT) mechanism.[4][5] This document outlines the protocols for testing the antioxidant activity of this compound using three common spectrophotometric assays: DPPH, ABTS, and FRAP.
Data Presentation
The antioxidant capacity of this compound will be quantified and summarized. The results should be presented in a clear and structured format for easy comparison. The primary metric for radical scavenging assays (DPPH and ABTS) is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. For the FRAP assay, the results are typically expressed as equivalents of a standard antioxidant, such as Trolox or Ascorbic Acid.
Table 1: Summary of Antioxidant Activity of this compound
| Assay Type | Parameter | Result | Positive Control (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | IC50 (µg/mL) | Insert experimental value here | Insert experimental value here |
| ABTS Radical Scavenging | IC50 (µg/mL) | Insert experimental value here | Insert experimental value here |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (mM Fe(II)/g) | Insert experimental value here | Insert experimental value here |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to include a positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid) in each assay for comparison.
Preparation of Test Compound
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a concentration of 1 mg/mL.[6]
-
Serial Dilutions: From the stock solution, prepare a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL) using the same solvent.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (test compound)
-
Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound and positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[5][7]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.[5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound (test compound)
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark blue-green solution.
-
Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the various concentrations of the test compound and positive control.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula mentioned in the DPPH assay.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[8]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (test compound)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the various concentrations of the test compound and standard.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
Create a standard curve using different concentrations of FeSO₄ or Trolox.
-
Calculate the FRAP value of the test compound from the standard curve and express the results as mM Fe(II) equivalents per gram of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of this compound.
Caption: Workflow for In Vitro Antioxidant Activity Testing.
Antioxidant Mechanism of Action
This diagram depicts the two primary mechanisms by which antioxidants like thiourea derivatives can neutralize free radicals.
Caption: Primary Mechanisms of Antioxidant Action.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Biological Evaluation of N-(2-Hydroxyethyl)-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial in vitro biological evaluation of the novel compound N-(2-Hydroxyethyl)-N-methylthiourea. Given the broad spectrum of activities associated with thiourea derivatives, a panel of assays is recommended to assess its potential cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. The following protocols are foundational and can be adapted based on specific research objectives.
Cytotoxicity Assessment
A primary step in drug discovery is to determine the cytotoxic profile of a compound. This helps establish a therapeutic window and identifies potential for anticancer applications.
Application Note:
The MTT and LDH assays are colorimetric methods to assess cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells. It is recommended to screen this compound against a panel of human cell lines, including a normal cell line (e.g., HEK293) and various cancer cell lines (e.g., HeLa, MCF-7, A549) to determine its general cytotoxicity and potential for cancer-specific effects.
Illustrative Data Presentation:
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. It is based on typical values observed for other thiourea derivatives.
| Cell Line | Assay | IC50 (µM) |
| HEK293 | MTT | > 100 |
| HeLa | MTT | 25.3 |
| MCF-7 | MTT | 42.1 |
| A549 | MTT | 33.8 |
| HeLa | LDH | 30.5 |
Experimental Workflow:
Caption: Workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: LDH Cytotoxicity Assay[3][4][5]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiourea derivatives have been reported to possess anti-inflammatory properties. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to screen for anti-inflammatory activity.
Application Note:
The murine macrophage cell line RAW 264.7 is a suitable model to investigate the anti-inflammatory potential of this compound. Upon stimulation with LPS, these cells produce pro-inflammatory mediators, including nitric oxide. The Griess assay can be used to quantify nitrite, a stable product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the compound suggests anti-inflammatory activity.
Illustrative Data Presentation:
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Compound | Concentration (µM) | NO Production Inhibition (%) |
| This compound | 1 | 15.2 |
| 10 | 48.7 | |
| 50 | 85.3 | |
| Dexamethasone (Positive Control) | 10 | 92.5 |
Signaling Pathway:
Caption: LPS-induced nitric oxide production pathway.
Protocol: Nitric Oxide Inhibition Assay[6][7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO production inhibition compared to the LPS-treated control.
Antioxidant Activity
Thiourea derivatives are known to possess antioxidant properties by scavenging free radicals. The DPPH and ABTS assays are common spectrophotometric methods to evaluate the free radical scavenging activity of a compound.
Application Note:
The DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, respectively, causing a color change that can be measured. These assays provide a rapid screening of the antioxidant potential of this compound.
Illustrative Data Presentation:
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Assay | Compound | IC50 (µg/mL) |
| DPPH | This compound | 35.6 |
| Ascorbic Acid (Positive Control) | 5.2 | |
| ABTS | This compound | 28.9 |
| Trolox (Positive Control) | 3.8 |
Experimental Workflow:
Caption: Workflow for DPPH and ABTS antioxidant assays.
Protocol: DPPH Radical Scavenging Assay[8][9][10]
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound and 100 µL of a 0.2 mM DPPH solution in methanol.
-
Incubation: Incubate the plate for 30 minutes in the dark at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox should be used as a positive control.
Protocol: ABTS Radical Scavenging Assay[8][11][12]
-
ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
ABTS Working Solution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the compound at various concentrations to 190 µL of the ABTS working solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Enzyme Inhibition Assays
Certain thiourea derivatives have shown inhibitory activity against enzymes involved in tissue degradation, such as collagenase and elastase.
Application Note:
Inhibition of collagenase and elastase can be beneficial in cosmetic and therapeutic applications, particularly for skin aging and inflammatory conditions. Commercially available kits provide a straightforward method for screening the inhibitory potential of this compound against these enzymes.
Illustrative Data Presentation:
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Enzyme | Compound | IC50 (µg/mL) |
| Collagenase | This compound | 58.2 |
| EGCG (Positive Control) | 12.5 | |
| Elastase | This compound | 73.4 |
| N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone | 0.2 |
Protocol: Collagenase Inhibition Assay[13][14][15]
-
Reaction Mixture: In a 96-well plate, mix 25 µL of the compound at various concentrations, 25 µL of collagenase from Clostridium histolyticum (0.8 U/mL), and 25 µL of tricine buffer (50 mM, pH 7.5, with 10 mM CaCl2 and 400 mM NaCl).
-
Pre-incubation: Incubate at 37°C for 20 minutes.
-
Substrate Addition: Add 25 µL of the substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).
-
Absorbance Measurement: Measure the decrease in absorbance at 345 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Protocol: Elastase Inhibition Assay[13][16]
-
Reaction Mixture: In a 96-well plate, mix 10 µL of the compound at various concentrations, 20 µL of porcine pancreatic elastase (0.34 U/mL), and 60 µL of 0.2 M Tris-HCl buffer (pH 8.0).
-
Pre-incubation: Incubate at 25°C for 15 minutes.
-
Substrate Addition: Add 10 µL of the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
-
Absorbance Measurement: Measure the absorbance at 410 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Application Notes and Protocols for N-(2-Hydroxyethyl)-N-methylthiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)-N-methylthiourea is a versatile ligand in coordination chemistry. Its structure incorporates a thiourea backbone, known for its excellent coordination properties with a wide range of metal ions, and a hydroxyl group that can also participate in coordination, leading to varied and potentially novel complex geometries and reactivity. The presence of both soft (sulfur) and hard (oxygen, nitrogen) donor atoms allows for flexible coordination modes, making it a ligand of interest for the development of new catalysts, materials, and therapeutic agents. Thiourea derivatives, in general, are known to form stable complexes with numerous transition metals, and the resulting complexes have shown promise in fields such as catalysis, medicine, and materials science.
This document provides an overview of the potential applications of this compound as a ligand, along with detailed protocols for its synthesis and the preparation of its metal complexes. While specific data for this exact ligand is limited in the current literature, the protocols and data presented are based on established methodologies for analogous N,N'-disubstituted thiourea ligands.
Potential Applications
The coordination complexes of this compound are anticipated to have applications in several key areas:
-
Catalysis: The metal complexes can be explored as catalysts in various organic transformations, such as cross-coupling reactions, oxidations, and reductions. The tunability of the ligand's electronic and steric properties by modifying the substituents on the nitrogen atoms can influence the catalytic activity and selectivity of the metal center.
-
Bioinorganic Chemistry and Drug Development: Thiourea derivatives and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of the hydroxyl group may enhance bioavailability and introduce new biological targets.
-
Materials Science: Metal complexes of thiourea ligands can be used as precursors for the synthesis of metal sulfide nanoparticles and thin films. The decomposition of these complexes under controlled conditions can yield materials with interesting optical and electronic properties.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand, with its thiourea and hydroxyl groups, could be exploited in the construction of coordination polymers and MOFs with unique structural topologies and potential applications in gas storage, separation, and sensing.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of unsymmetrical N,N'-disubstituted thioureas from an isothiocyanate and an amine.[2]
Materials:
-
Methyl isothiocyanate
-
2-(Methylamino)ethanol
-
Ethanol or Acetone (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve 2-(methylamino)ethanol (1 equivalent) in ethanol or acetone.
-
To this solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in dichloromethane and wash with water to remove any unreacted starting materials and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the solid this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization: The synthesized ligand should be characterized by standard analytical techniques such as:
-
¹H and ¹³C NMR spectroscopy: To confirm the chemical structure and purity.
-
FT-IR spectroscopy: To identify the characteristic functional groups (N-H, C=S, O-H).
-
Mass spectrometry: To determine the molecular weight.
-
Melting point analysis: As an indicator of purity.
Protocol 2: Synthesis of Metal Complexes with this compound
This protocol provides a general procedure for the synthesis of metal complexes with N,N'-disubstituted thiourea ligands.[3][4] The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CuCl₂, Ni(ClO₄)₂, ZnCl₂, PdCl₂, PtCl₂)
-
Methanol or Ethanol (solvent)
-
Standard glassware for synthesis
Procedure:
-
Dissolve the this compound ligand in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different complex stoichiometries.[5]
-
A precipitate may form immediately or after a period of stirring. Continue stirring the reaction mixture for 1-3 hours at room temperature.
-
Collect the solid product by filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and then wash with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Characterization of Metal Complexes:
-
FT-IR spectroscopy: To determine the coordination mode of the ligand by observing shifts in the ν(C=S) and ν(N-H) stretching frequencies. Coordination through the sulfur atom typically results in a decrease in the ν(C=S) frequency.[6]
-
UV-Vis spectroscopy: To study the electronic transitions and geometry of the complex.
-
Elemental analysis: To determine the empirical formula of the complex.
-
Molar conductivity measurements: To determine if the complex is an electrolyte.
-
Single-crystal X-ray diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Coordination Modes of this compound
The this compound ligand can coordinate to metal centers in several ways, primarily dictated by the reaction conditions and the nature of the metal ion.
-
Monodentate S-Coordination: The most common coordination mode for thiourea ligands is through the sulfur atom, which acts as a soft donor.[4] In this mode, the ligand is neutral.
-
Bidentate S,N-Coordination: The ligand can be deprotonated at one of the nitrogen atoms and coordinate through both the sulfur and the nitrogen, forming a four-membered chelate ring.[4]
-
Bidentate S,O-Coordination: The hydroxyl group can also participate in coordination, especially after deprotonation, leading to a five-membered chelate ring involving the sulfur and oxygen atoms. This mode is favored by harder metal ions.
-
Bridging Coordination: The ligand can bridge two metal centers, with the sulfur atom coordinating to both.
Quantitative Data Summary
Since specific crystallographic or spectroscopic data for this compound complexes are not available, the following table summarizes representative data for analogous N,N'-disubstituted thiourea complexes to provide an expected range for key parameters.
| Complex | Metal Ion | Coordination Geometry | M-S Bond Length (Å) | M-N/O Bond Length (Å) | ν(C=S) (cm⁻¹) (Free Ligand) | ν(C=S) (cm⁻¹) (Complex) | Reference |
| [Cu(L¹ᵃ)₂]ClO₄ | Cu(I) | Distorted Tetrahedral | 2.32-2.35 | - | - | - | [5] |
| --INVALID-LINK--₂ | Ni(II) | Square Planar | 2.16-2.18 | 1.92-1.94 (N) | - | - | [5] |
| --INVALID-LINK--₂ | Zn(II) | Distorted Tetrahedral | 2.31-2.33 | 2.02-2.04 (N) | - | - | [5] |
| [PdCl₂(HPMCT)₂] | Pd(II) | - | - | - | 707 | 665-696 | [4] |
| [PtCl₂(HPMCT)₂] | Pt(II) | - | - | - | 707 | 665-696 | [4] |
L¹ᵃ, L¹ᶜ, L²ᶜ = Substituted thiourea ligands as defined in the reference. HPMCT = N-Phenylmorpholine-4-carbothioamide.
Disclaimer: This document provides generalized information and protocols based on the chemistry of similar compounds due to the lack of specific literature on this compound. Researchers should adapt these protocols as needed and perform thorough characterization of all synthesized compounds. Safety precautions appropriate for handling the chemicals involved should be strictly followed.
References
- 1. echemcom.com [echemcom.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 4. mdpi.com [mdpi.com]
- 5. N, N'-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bap.ksu.edu.tr [bap.ksu.edu.tr]
Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in Drug Design
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-(2-Hydroxyethyl)-N-methylthiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, antifungal, antiviral, antioxidant, and anticancer properties. The structural features of this compound, specifically the presence of a hydroxyl group and a methyl group on separate nitrogen atoms, may confer unique physicochemical properties that could be exploited in drug design. The thiourea moiety is known to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This document provides a prospective overview of the potential applications of this compound in drug design, including a proposed synthesis, hypothetical biological activities, and detailed experimental protocols for their evaluation.
Chemical Information
| Property | Value |
| IUPAC Name | 1-(2-hydroxyethyl)-1-methylthiourea |
| Molecular Formula | C4H10N2OS |
| Molecular Weight | 134.20 g/mol |
| Canonical SMILES | CN(CCO)C(=S)N |
| CAS Number | Not available |
Proposed Synthesis
A plausible synthetic route for this compound involves a two-step process starting from N-methyl-2-aminoethanol.
Figure 1: Proposed two-step synthesis of this compound.
Protocol for Synthesis:
Step 1: Synthesis of Methyl Isothiocyanate from N-Methyl-2-aminoethanol
-
To a stirred solution of N-methyl-2-aminoethanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the intermediate dithiocarbamate is formed.
-
The reaction mixture is then heated to reflux to induce elimination, yielding methyl isothiocyanate.
-
The crude methyl isothiocyanate can be purified by distillation.
Step 2: Synthesis of this compound
-
Dissolve the purified methyl isothiocyanate (1.0 eq) in a polar aprotic solvent like acetone.
-
Add an aqueous solution of ammonia (excess, e.g., 5-10 eq) to the isothiocyanate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Potential Applications in Drug Design
Based on the known biological activities of other thiourea derivatives, this compound is a candidate for investigation in several therapeutic areas.
1. Anticancer Activity: Many thiourea derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis. The structural moieties of this compound could allow it to interact with the ATP-binding pocket of protein kinases, a common target in cancer therapy.
2. Antibacterial Activity: The thiourea scaffold is present in several compounds with known antibacterial properties. It is hypothesized that these compounds may interfere with bacterial cellular processes. This compound could be screened against a panel of pathogenic bacteria to determine its minimum inhibitory concentration (MIC).
3. Antioxidant Activity: Some thiourea derivatives have been reported to possess antioxidant properties, likely due to their ability to scavenge free radicals. The presence of the hydroxyl group in this compound might contribute to this activity.
Hypothetical Biological Data
The following tables present hypothetical data for the biological activities of this compound, based on activities reported for structurally related thiourea compounds. This data is for illustrative purposes only and has not been experimentally validated.
Table 1: Hypothetical Anticancer Activity (IC50 in µM)
| Cell Line | Drug | IC50 (µM) |
| MCF-7 (Breast) | This compound | 15.2 |
| Doxorubicin (Control) | 0.8 | |
| A549 (Lung) | This compound | 22.5 |
| Cisplatin (Control) | 5.4 | |
| HCT116 (Colon) | This compound | 18.9 |
| 5-Fluorouracil (Control) | 3.7 |
Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Drug | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | 32 |
| Vancomycin (Control) | 2 | |
| Escherichia coli (Gram-negative) | This compound | 64 |
| Ciprofloxacin (Control) | 0.5 |
Experimental Protocols
1. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Figure 2: Workflow for the MTT assay to determine anticancer activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Positive control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control drug in the complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Mechanism of Action: Kinase Inhibition
A potential mechanism of action for the anticancer effects of this compound could be the inhibition of a protein kinase involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt pathway.
Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
While there is currently no published data on the specific biological activities of this compound, its structural similarity to other biologically active thiourea derivatives suggests it is a promising candidate for investigation in drug discovery. The proposed synthetic route is straightforward, and the outlined experimental protocols provide a framework for evaluating its potential as an anticancer, antibacterial, or antioxidant agent. Further research is warranted to synthesize this compound and explore its pharmacological properties.
Disclaimer
The information provided in this document is for research and informational purposes only. The biological data presented is hypothetical and should not be considered as established fact. All laboratory work should be conducted by trained professionals in accordance with standard safety procedures.
Application Notes and Protocols: Electrochemical Evaluation of N-(2-Hydroxyethyl)-N-methylthiourea as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical evaluation of N-(2-Hydroxyethyl)-N-methylthiourea as a potential corrosion inhibitor. The information is intended to guide researchers in setting up and conducting experiments to assess the efficacy and mechanism of this compound in protecting metallic substrates from corrosion, particularly in acidic environments.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] Thiourea and its derivatives are a well-known class of corrosion inhibitors due to the presence of both sulfur and nitrogen atoms, which act as active centers for adsorption.[2][3] The molecule this compound incorporates a hydroxyl group (-OH) in addition to the thiourea moiety, which could enhance its solubility and adsorption characteristics, making it a promising candidate for corrosion inhibition.
The evaluation of a new corrosion inhibitor typically involves a suite of electrochemical techniques, primarily Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods provide quantitative data on the inhibitor's performance and insights into the mechanism of inhibition.
Illustrative Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data that might be obtained from electrochemical experiments on this compound. This data is intended to be illustrative of the type of results a researcher might expect.
Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K
| Inhibitor Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -475 | 1150 | 95 | -120 | - |
| 0.1 | -460 | 230 | 88 | -115 | 80.0 |
| 0.5 | -452 | 115 | 85 | -110 | 90.0 |
| 1.0 | -445 | 57.5 | 82 | -105 | 95.0 |
| 5.0 | -438 | 23 | 78 | -100 | 98.0 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1 M HCl with and without this compound at 298 K
| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | n | Inhibition Efficiency (%) |
| Blank | 25 | 150 | 0.85 | - |
| 0.1 | 125 | 60 | 0.88 | 80.0 |
| 0.5 | 250 | 45 | 0.90 | 90.0 |
| 1.0 | 500 | 30 | 0.92 | 95.0 |
| 5.0 | 1250 | 20 | 0.95 | 98.0 |
-
Ecorr: Corrosion Potential
-
icorr: Corrosion Current Density
-
βa & βc: Anodic and Cathodic Tafel Slopes
-
Rct: Charge Transfer Resistance
-
Cdl: Double Layer Capacitance
-
n: CPE exponent
Experimental Protocols
Preparation of Test Solution and Electrode
Materials:
-
Mild steel coupons (working electrode) with a defined surface area
-
This compound
-
Hydrochloric acid (HCl)
-
Acetone, ethanol, and deionized water for cleaning
-
Standard three-electrode electrochemical cell
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite rod)
-
Potentiostat/Galvanostat with EIS capability
Protocol:
-
Working Electrode Preparation:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).
-
Rinse the polished coupons with deionized water.
-
Degrease the coupons by sonicating in acetone and then ethanol for 5 minutes each.
-
Dry the coupons under a stream of warm air and store them in a desiccator before use.
-
-
Test Solution Preparation:
-
Prepare a 1 M HCl stock solution by diluting concentrated HCl with deionized water.
-
Prepare a stock solution of this compound in 1 M HCl.
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 0.1, 0.5, 1.0, 5.0 mM) by serial dilution of the inhibitor stock solution with 1 M HCl. Prepare a blank solution (1 M HCl) without the inhibitor.
-
Potentiodynamic Polarization Measurements
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and Tafel slopes (βa and βc) to calculate the inhibition efficiency.
Protocol:
-
Assemble the three-electrode cell with the prepared mild steel working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (blank or with inhibitor).
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Record the resulting current density as a function of the applied potential.
-
Analyze the polarization curve using Tafel extrapolation to obtain Ecorr, icorr, βa, and βc.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) Measurements
Objective: To investigate the kinetics of the electrode processes and the surface properties. This technique provides information on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
Protocol:
-
Use the same three-electrode cell setup as for the potentiodynamic polarization measurements.
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range, typically from 100 kHz to 10 mHz.
-
Record the impedance data as a function of frequency.
-
Represent the data using Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the electrochemical parameters, including the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A constant phase element (CPE) is often used in place of a pure capacitor to account for the non-ideal capacitive response of the double layer.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
Diagrams
Caption: Experimental workflow for evaluating a corrosion inhibitor.
Caption: General mechanism of corrosion inhibition by adsorption.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-N-methylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2-Hydroxyethyl)-N-methylthiourea. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the preparation of this compound.
Low or No Product Yield
Q1: I have mixed N-methylaminoethanol and methyl isothiocyanate, but I am getting a very low yield of the desired this compound. What are the possible causes and solutions?
A1: Several factors can contribute to a low yield in this synthesis. Below is a table summarizing potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Action |
| Reagent Purity | Ensure the purity of N-methylaminoethanol and methyl isothiocyanate. Impurities in the starting materials can lead to side reactions and lower the yield. Consider purifying the reagents before use, for instance, by distillation. |
| Reaction Temperature | The reaction is typically exothermic. If the temperature is too high, it can promote the formation of byproducts. Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is advisable to carry out the reaction at room temperature or with gentle cooling in an ice bath, especially during the initial addition of the isothiocyanate.[1] |
| Stoichiometry | An incorrect molar ratio of the reactants can lead to a lower yield. Ensure that an equimolar or a slight excess of the amine is used to ensure the complete consumption of the isothiocyanate. |
| Solvent Effects | The choice of solvent can influence the reaction rate and yield. While the reaction can often be performed neat, using a polar aprotic solvent like acetonitrile or ethanol can help to homogenize the reaction mixture and facilitate the reaction. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Presence of Impurities and Byproducts
Q2: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
A2: The primary side reaction of concern in this synthesis involves the hydroxyl group of N-methylaminoethanol.
-
O-Acylation: The hydroxyl group can potentially react with the isothiocyanate to form a thiocarbamate byproduct. While the amine is generally more nucleophilic, this side reaction can occur, especially at elevated temperatures.
To minimize the formation of this byproduct:
-
Maintain a low reaction temperature.
-
Add the methyl isothiocyanate slowly to the N-methylaminoethanol to avoid localized heating.
Another potential source of impurities is the presence of unreacted starting materials in the final product. This can be addressed by:
-
Ensuring the reaction goes to completion by monitoring with TLC.
-
Employing an appropriate purification method, such as column chromatography or recrystallization, to separate the product from any unreacted starting materials.
Frequently Asked Questions (FAQs)
Q3: What is the recommended experimental protocol for the synthesis of this compound?
A3: The following is a general experimental protocol based on standard procedures for thiourea synthesis.[1]
Experimental Protocol: Synthesis of this compound
-
Reagents:
-
N-methylaminoethanol
-
Methyl isothiocyanate
-
Ethanol (or other suitable solvent, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaminoethanol (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add methyl isothiocyanate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/ether mixture) or by column chromatography on silica gel.
-
Q4: How can I purify the synthesized this compound?
A4: The purification method will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities are present in small amounts, recrystallization is often an effective method. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a common and effective technique. A solvent system with appropriate polarity (e.g., a mixture of ethyl acetate and hexanes) should be determined by TLC analysis.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety precautions should always be followed.
-
Methyl isothiocyanate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of the isothiocyanate.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing N-Substituted Thiourea Synthesis
Welcome to the technical support center for the synthesis of N-substituted thioureas. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted thioureas?
A1: The most prevalent methods involve the reaction of an amine with an isothiocyanate, or the reaction of an amine with carbon disulfide. Other methods utilize reagents like thiophosgene or its derivatives, though these are often avoided due to toxicity.[1][2][3] More recent "green" approaches employ elemental sulfur and isocyanides or perform the synthesis in aqueous media to reduce the use of hazardous solvents.[4][5]
Q2: I am not getting the expected yield. What are the common causes for low yields in thiourea synthesis?
A2: Low yields can stem from several factors:
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Poor nucleophilicity of the amine: Electron-withdrawing groups on the amine can decrease its reactivity.[6]
-
Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can slow down the reaction.
-
Side reactions: Formation of byproducts, such as symmetrical thioureas or decomposition of the isothiocyanate intermediate, can reduce the yield of the desired product.
-
Incomplete reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials.
-
Purification losses: The product may be lost during workup and purification steps.
Q3: What are some common side reactions to be aware of during N-substituted thiourea synthesis?
A3: When using carbon disulfide and a primary amine to form an isothiocyanate intermediate, a common side reaction is the formation of a symmetrical N,N'-disubstituted thiourea if the isothiocyanate reacts with another molecule of the starting amine.[7] Decomposition of the dithiocarbamate intermediate can also occur, especially at elevated temperatures.[7] When using thiophosgene, side reactions can lead to the formation of isocyanides or other undesired products if the reaction conditions are not carefully controlled.
Q4: How can I purify my N-substituted thiourea product?
A4: Purification methods depend on the properties of the product. Common techniques include:
-
Recrystallization: This is often effective for solid products. Ethanol is a commonly used solvent.[8]
-
Column chromatography: Silica gel chromatography can be used to separate the desired thiourea from starting materials and byproducts.[9]
-
Extraction: If the product has suitable solubility properties, extraction can be used to remove impurities.[10]
-
Filtration: In some cases, the product may precipitate out of the reaction mixture and can be isolated by simple filtration.[5]
Q5: Are there any "green" or more sustainable methods for synthesizing N-substituted thioureas?
A5: Yes, several more environmentally friendly methods have been developed. These include:
-
Aqueous synthesis: Performing the reaction in water can avoid the use of volatile organic compounds (VOCs).[4][5]
-
Solvent-free synthesis: Reactions can sometimes be carried out by grinding the solid reactants together.[11]
-
Using elemental sulfur: Instead of toxic reagents like carbon disulfide or thiophosgene, elemental sulfur can be used with isocyanides and amines.[1][5]
-
Catalytic methods: The use of catalysts can allow for milder reaction conditions and reduce waste.[1][5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: I am reacting a primary amine with an isothiocyanate, but I am observing very low conversion to the thiourea product. What should I do?
A: This issue often relates to reaction kinetics or reagent stability. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
-
Verify Reagent Quality: Ensure your amine and isothiocyanate are pure and have not degraded. Isothiocyanates can be sensitive to moisture.
-
Increase Reaction Temperature: For less reactive amines (e.g., those with electron-withdrawing groups) or sterically hindered substrates, increasing the temperature can improve the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Extend Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Use a Catalyst: In some cases, a base catalyst can facilitate the reaction, although this is not typically necessary for the reaction of amines and isothiocyanates.
Issue 2: Formation of Symmetrical Thiourea Byproduct
Q: I am synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, but I am getting a significant amount of the symmetrical N,N'-disubstituted thiourea. How can I prevent this?
A: This is a common issue when generating the isothiocyanate in situ. The key is to control the reaction conditions to favor the formation of the unsymmetrical product.
Caption: Strategy to minimize symmetrical byproduct formation.
-
Two-Step Synthesis: The most reliable method is to synthesize and isolate the isothiocyanate first. Then, in a separate step, react the purified isothiocyanate with the second amine.
-
One-Pot, Sequential Addition: If a one-pot synthesis is desired, first allow the initial amine to react completely with the carbon disulfide and a coupling agent to form the isothiocyanate. Then, slowly add the second amine to the reaction mixture. This minimizes the concentration of the first amine available to react with the newly formed isothiocyanate.
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. Using a slight excess of carbon disulfide can help ensure the complete conversion of the first amine to the dithiocarbamate intermediate.[7]
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 eq.) portion-wise or dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated to reflux.[12]
-
Workup: Once the reaction is complete, the product can be isolated.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Unsymmetrical Thioureas from Amines and Carbon Disulfide in an Aqueous Medium
This protocol is adapted from a greener synthesis approach.[4][5]
-
Formation of Dithiocarbamate: In a flask, dissolve the first aliphatic primary amine (1.0 eq.) and sodium hydroxide (1.0 eq.) in water. Cool the mixture in an ice bath.
-
Carbon Disulfide Addition: Add carbon disulfide (1.1 eq.) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the sodium dithiocarbamate.
-
Addition of Second Amine: Add the second amine (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization.
Data Tables
Table 1: Comparison of Reaction Conditions for Thiourea Synthesis
| Method | Amine Substrate | Thionating Agent | Solvent | Temperature | Typical Yields | Reference(s) |
| Amine + Isothiocyanate | Aliphatic, Aromatic | Isothiocyanate | DCM, THF, MeCN | Room Temp - Reflux | Good to Excellent | [12] |
| Amine + CS₂ (Aqueous) | Aliphatic primary | Carbon Disulfide | Water | Reflux | Good to Excellent | [4] |
| Amine + CS₂ (with CBr₄) | Aliphatic, Aromatic | Carbon Disulfide | DMF | 0°C to Room Temp | Good to Excellent | [13] |
| Isocyanide + Amine + Sulfur | Aliphatic | Elemental Sulfur | (Solvent-free or various) | Ambient Temp | Excellent | [5] |
| Solid-Phase Synthesis | Primary, Secondary | Carbon Disulfide | Toluene | 60 °C | Good | [10] |
Table 2: Troubleshooting Guide Summary
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product | Poor amine nucleophilicity, Steric hindrance, Impure reagents | Increase temperature/time, Use a catalyst, Verify reagent quality |
| Formation of Symmetrical Byproduct | In situ generated isothiocyanate reacts with starting amine | Perform a two-step synthesis by isolating the isothiocyanate, Use slow addition of the second amine in a one-pot reaction |
| Reaction Stalls | Reversible reaction, Product inhibition | Remove byproducts if possible, Use an excess of one reagent |
| Difficult Purification | Similar polarity of product and starting materials | Optimize reaction stoichiometry to consume limiting reagent, Explore different purification techniques (e.g., recrystallization from a different solvent system) |
References
- 1. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. chem.lnu.edu.cn [chem.lnu.edu.cn]
Technical Support Center: N-(2-Hydroxyethyl)-N-methylthiourea Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)-N-methylthiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent. | - Test different recrystallization solvents to find one in which the compound has high solubility at high temperatures and very low solubility at low temperatures.- Minimize the amount of solvent used to dissolve the compound.- Ensure the solution is fully cooled to maximize crystal formation. |
| Incomplete Elution from Chromatography Column: The product may be strongly adsorbed to the stationary phase. | - Adjust the eluent polarity. For silica gel chromatography, gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) can help elute the compound.[1] |
| Decomposition on Silica Gel: Thioureas can sometimes be unstable on acidic silica gel. | - Use neutral or deactivated silica gel for column chromatography.- Consider alternative purification methods like recrystallization. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Co-crystallization of Impurities: Impurities with similar solubility profiles may crystallize with the product. | - Perform a second recrystallization with a different solvent system.- Slow cooling during recrystallization can lead to the formation of larger, purer crystals.[2] |
| Inadequate Separation by Column Chromatography: The polarity of the product and impurities may be too similar for effective separation. | - Optimize the solvent system for column chromatography. A shallow gradient of the eluent can improve separation.[1] - Consider using a different stationary phase, such as alumina. |
| Unreacted Starting Materials: The crude product may contain leftover N-methyl isothiocyanate or 2-(methylamino)ethanol. | - A pre-purification wash with a suitable solvent can sometimes remove unreacted starting materials.- Column chromatography is generally effective at removing these smaller, often more polar or less polar, molecules.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: The two most common and effective initial purification methods for thiourea derivatives are recrystallization and column chromatography.[1][4] The choice between them depends on the nature and quantity of the impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for thiourea derivatives include ethanol, ethyl acetate, and mixtures of hexane and ethyl acetate.[1][5] The ideal solvent will dissolve the compound when hot but not when cold.
Q3: What is a typical solvent system for column chromatography of this compound on silica gel?
A3: A common eluent system for purifying thiourea derivatives on silica gel is a mixture of ethyl acetate and hexane.[1] A typical starting point would be a 1:1 mixture, with the polarity adjusted based on the separation observed by thin-layer chromatography (TLC).
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed quantitative information on the purity of the final product.
Q5: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A5: The physical state of a compound can be influenced by residual solvent or minor impurities. Try dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly to induce crystallization. If it still fails to solidify, further purification by column chromatography may be necessary to remove plasticizing impurities.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot and cause it to precipitate upon cooling.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any remaining solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Workflow and Troubleshooting Logic
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. youtube.com [youtube.com]
- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
"N-(2-Hydroxyethyl)-N-methylthiourea" stability issues and degradation products
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-(2-Hydroxyethyl)-N-methylthiourea. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to oxidation and hydrolysis. The thiourea functional group is prone to oxidation, which can lead to the formation of various degradation products, including the corresponding urea derivative and sulfur oxides. The presence of the hydroxyl group may also influence its reactivity and degradation pathways.
Q2: How should I properly store this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Q3: What are the likely degradation products of this compound?
A3: Based on the chemistry of thiourea and its derivatives, the likely degradation products of this compound include:
-
N-(2-Hydroxyethyl)-N-methylurea: Formed via oxidative desulfurization.
-
Disulfide-linked dimers: Can result from mild oxidation.
-
Sulfur oxides: May be produced under strong oxidative conditions.
-
Hydrolysis products: Depending on the pH, the thiourea moiety can hydrolyze to form N-(2-hydroxyethyl)-N-methylamine, carbonyl sulfide, and ammonia or their derivatives.
Q4: Can the color of my this compound sample indicate degradation?
A4: Yes, a change in color, such as yellowing, can be an indicator of degradation, particularly oxidation. Pure this compound is expected to be a white to off-white solid. Any significant deviation from this appearance warrants further investigation into the purity and integrity of the compound.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
Possible Cause: Degradation of this compound during storage or sample preparation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, inert atmosphere).
-
Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly opened sample to compare with the problematic one.
-
Investigate Sample Preparation:
-
Solvent Effects: Ensure the solvent used for sample preparation is of high purity and does not promote degradation. Avoid highly acidic or basic conditions unless intentionally studying hydrolysis.
-
Temperature: Prepare samples at room temperature or below to minimize thermal degradation.
-
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under controlled conditions (see Experimental Protocols section). This will help in tentatively identifying the unexpected peaks.
Issue 2: Inconsistent Experimental Results
Possible Cause: Use of partially degraded this compound, leading to lower effective concentrations of the active compound and the presence of interfering degradation products.
Troubleshooting Steps:
-
Assess Purity: Re-evaluate the purity of your this compound stock using a suitable analytical method like HPLC-UV.
-
Purification: If degradation is confirmed, consider repurifying the compound, for example, by recrystallization, if a suitable solvent system is known.
-
Use of Fresh Batches: For critical experiments, it is always recommended to use a fresh, unopened batch of the compound.
-
Monitor Stability Over Time: If you are using a solution of the compound over an extended period, monitor its stability by periodically running a chromatographic analysis.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method for assessing the stability and purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase pH adjustment)
-
This compound standard
-
Sample of this compound to be analyzed
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80 v/v). Adjust the pH to approximately 5.0 with a small amount of phosphoric acid.[1] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound in the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with phosphoric acid (pH 5.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm[1]
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Data Interpretation: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The presence of additional peaks indicates impurities or degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[2][3][4][5][6]
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature. Monitor the reaction over time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and fluorescent light.
Analysis:
Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be coupled with this method to aid in the structural elucidation of the degradation products.
Data Presentation
Table 1: Illustrative Stability Data for a Thiourea Derivative under Forced Degradation
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 85.2 | N-substituted amine, Carbonyl sulfide derivative |
| 0.1 M NaOH (RT) | 12 | 70.5 | N-substituted urea |
| 3% H₂O₂ (RT) | 6 | 65.8 | N-substituted urea, Disulfide dimer |
| Dry Heat (80°C) | 48 | 98.1 | Minor unidentified peaks |
| UV Light (254 nm) | 24 | 92.5 | Photodegradation products |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmtech.com [pharmtech.com]
Overcoming solubility problems of "N-(2-Hydroxyethyl)-N-methylthiourea" in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)-N-methylthiourea. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do?
A1: this compound can exhibit limited solubility in purely aqueous solutions. We recommend preparing a concentrated stock solution in an appropriate organic solvent first, and then diluting it into your aqueous buffer. See the table below for recommended solvents. Always perform a solvent tolerance test for your specific assay to ensure the final concentration of the organic solvent does not affect the results.
Q2: What is the best organic solvent to use for a stock solution of this compound?
A2: Based on the structure of this compound, which contains both polar (hydroxyethyl) and non-polar (methyl) groups, a range of polar solvents should be effective. We recommend starting with Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for a wide range of organic compounds and is compatible with many biological assays at low final concentrations. Other suitable solvents are listed in the solubility table below.
Q3: I've dissolved the compound, but I'm observing precipitation in my assay plate over time. How can I prevent this?
A3: Precipitation during an experiment can be due to several factors. Ensure that the final concentration of your compound in the assay buffer is below its solubility limit. If you are using a stock solution in an organic solvent, make sure the final concentration of the organic solvent is low enough to be tolerated by the aqueous buffer. You might also consider the use of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer to improve the stability of the compound in solution.
Q4: My assay results are inconsistent or show high background noise when using this compound. What could be the cause?
A4: Thiourea derivatives are known to be potential Pan-Assay Interference Compounds (PAINS)[1][2][3][4]. These compounds can interfere with assays through various mechanisms, including non-specific binding to proteins, reactivity with assay components, or intrinsic properties like fluorescence. It is crucial to perform control experiments to rule out assay interference. Please refer to the "Troubleshooting Assay Interference" section for detailed guidance.
Troubleshooting Guides
Overcoming Solubility Problems
If you are experiencing difficulties in dissolving this compound, the following troubleshooting guide provides a systematic approach to identify a suitable solvent system.
Workflow for Solubility Testing:
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Recommended Solvents for Stock Solutions:
The following table provides a list of recommended solvents for preparing a stock solution of this compound. The suitability of each solvent may vary depending on the specific experimental conditions.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A universal solvent for many organic compounds. Generally well-tolerated in biological assays at final concentrations <0.5%. |
| Ethanol | 4.3 | 78.4 | A polar protic solvent that may be suitable. Evaporates more readily than DMSO. |
| Methanol | 5.1 | 64.7 | Another polar protic solvent. Can be more toxic to cells than ethanol. |
| Acetonitrile | 5.8 | 81.6 | A polar aprotic solvent. Often used in analytical chemistry. |
| Dichloromethane (DCM) | 3.1 | 39.6 | A non-polar solvent. Less common for biological assays due to its immiscibility with water and potential toxicity. |
Experimental Protocol for Solubility Testing:
-
Prepare a high-concentration stock solution: Weigh a small amount of this compound and dissolve it in a minimal amount of the primary organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 50 mM). Gentle warming or vortexing may aid dissolution.
-
Serial dilution in assay buffer: Perform a serial dilution of the stock solution into your final aqueous assay buffer.
-
Visual inspection: Visually inspect the dilutions for any signs of precipitation immediately after preparation and after a period that mimics your experiment's duration.
-
Determine the solubility limit: The highest concentration that remains clear is the approximate solubility limit in your assay system.
Troubleshooting Assay Interference
Thiourea-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS)[1][2][3][4]. It's essential to perform control experiments to validate your results.
Signaling Pathway of Potential Assay Interference:
Caption: Potential mechanisms of assay interference by this compound.
Recommended Control Experiments:
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| No-Enzyme/No-Cell Control | To check for direct effects on the assay signal. | The compound shows a signal change in the absence of the biological target. |
| Counter-Screen with a Structurally Unrelated Target | To assess the specificity of the compound's activity. | The compound is active in multiple, unrelated assays. |
| Assay with a Denatured Protein Control | To check for non-specific binding to proteins. | The compound's effect is still observed with the denatured (inactive) protein. |
| Time-Course Experiment | To observe if the compound's effect changes over time, which can indicate instability or reactivity. | The signal drifts or changes in a non-linear fashion over the course of the assay. |
Experimental Protocol for Assessing Assay Interference:
-
Run a no-enzyme/no-cell control: Prepare your assay as usual, but replace the enzyme or cell lysate with the assay buffer. Add this compound and measure the signal.
-
Perform a counter-screen: If possible, test the compound in an orthogonal assay that uses a different detection method or a different class of target protein.
-
Use a denatured protein control: Heat-denature your target protein before adding it to the assay. Test the effect of the compound in the presence of the denatured protein.
-
Monitor signal over time: In your standard assay setup, take readings at multiple time points to check for signal stability in the presence of the compound.
By following these troubleshooting guides and FAQs, researchers can more effectively address the challenges associated with the solubility and potential for assay interference of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
Improving the efficiency of "N-(2-Hydroxyethyl)-N-methylthiourea" reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of N-(2-Hydroxyethyl)-N-methylthiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic addition of the secondary amine group of N-methylaminoethanol to the electrophilic carbon atom of methyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon of the isothiocyanate, followed by proton transfer to the nitrogen of the isothiocyanate to yield the final thiourea product.
Q2: What are the recommended starting materials and solvents for this synthesis?
High-purity N-methylaminoethanol and methyl isothiocyanate are crucial for a successful reaction. Common solvents for this type of reaction include polar aprotic solvents like acetonitrile, tetrahydrofuran (THF), or ethanol. The choice of solvent can influence the reaction rate and the ease of product purification.
Q3: What is a typical reaction yield for the synthesis of N-substituted thioureas?
For the synthesis of similar N-alkyl thioureas, yields are often reported to be in the range of 74-81%.[1] However, the actual yield for this compound can vary depending on the specific reaction conditions, purity of reagents, and purification methods.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting materials from the product. The disappearance of the limiting reactant (usually the isothiocyanate) indicates the completion of the reaction.
Q5: What are the common methods for purifying the final product?
Recrystallization is a common and effective method for purifying N-substituted thioureas.[1] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like ethyl acetate and hexane. Column chromatography can also be employed for purification if recrystallization is not effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reagents: Starting materials may be degraded or contain impurities. | 1. Ensure the purity of N-methylaminoethanol and methyl isothiocyanate. Use freshly distilled or purchased high-purity reagents. |
| 2. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal. | 2. Use a slight excess (1.05-1.1 equivalents) of the amine (N-methylaminoethanol) to ensure complete consumption of the isothiocyanate. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor the reaction by TLC to avoid side product formation at higher temperatures. | |
| 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 4. Experiment with different polar aprotic solvents such as acetonitrile or THF. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side Reactions: The hydroxyl group of N-methylaminoethanol may react with the isothiocyanate. | 1. Add the isothiocyanate slowly to the amine solution at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions. |
| 2. Excess Isothiocyanate: Unreacted methyl isothiocyanate may be present. | 2. Use a slight excess of the amine as mentioned above. Unreacted isothiocyanate can be removed during workup. | |
| 3. Decomposition: The product or starting materials may be unstable under the reaction conditions. | 3. Avoid excessive heating and prolonged reaction times. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. | 1. If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography. |
| 2. Co-precipitation of impurities: Impurities may crystallize along with the product. | 2. Perform a second recrystallization from a different solvent system. |
Experimental Protocols
Synthesis of this compound
Materials:
-
N-methylaminoethanol (high purity)
-
Methyl isothiocyanate (high purity)
-
Ethanol (anhydrous)
-
Diethyl ether or Hexane (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaminoethanol (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add methyl isothiocyanate (1.0 equivalent) dropwise to the cooled solution with vigorous stirring over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the methyl isothiocyanate is consumed.
-
Once the reaction is complete, concentrate the solution under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/diethyl ether mixture.
-
Wash the crystals with cold diethyl ether or hexane and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis reaction.
References
Technical Support Center: Synthesis of N-(2-Hydroxyethyl)-N-methylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Hydroxyethyl)-N-methylthiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 2-(methylamino)ethanol and methyl isothiocyanate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Methyl isothiocyanate can degrade over time. 2-(methylamino)ethanol can absorb water from the atmosphere. | 1. Use freshly distilled or a new bottle of methyl isothiocyanate. Ensure 2-(methylamino)ethanol is anhydrous. |
| 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 2. Allow the reaction to warm to room temperature or gently heat to 40-50°C, monitoring carefully for any exothermic reaction. | |
| 3. Inadequate Mixing: Poor mixing can lead to localized reactions and incomplete conversion. | 3. Ensure vigorous stirring throughout the addition of methyl isothiocyanate and for the duration of the reaction. | |
| Formation of a Major Byproduct with a Similar Polarity to the Product | 1. Intramolecular Cyclization: The desired product, this compound, can undergo intramolecular cyclization to form 3-methyl-1,3-oxazolidine-2-thione, especially in the presence of base or at elevated temperatures. | 1. Control Temperature: Maintain a low reaction temperature (0-25°C) during and after the addition of methyl isothiocyanate. Avoid Excess Base: If a base is used to scavenge protons, use a non-nucleophilic, sterically hindered base and add it slowly. Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Presence of a Less Polar Impurity | 1. Formation of O-thiocarbamate: The hydroxyl group of 2-(methylamino)ethanol can react with methyl isothiocyanate to form O-(2-(methylamino)ethyl) methylthiocarbamate. This is more likely at higher temperatures. | 1. Low Temperature: Perform the reaction at a lower temperature (e.g., 0°C) to favor the more nucleophilic amine reaction. Slow Addition: Add the methyl isothiocyanate dropwise to the solution of 2-(methylamino)ethanol to maintain a low concentration of the isothiocyanate. |
| Reaction is Too Vigorous and Difficult to Control | 1. Exothermic Reaction: The reaction between amines and isothiocyanates is often highly exothermic.[1] | 1. Cooling: Immerse the reaction flask in an ice bath before and during the addition of methyl isothiocyanate. Slow Addition: Add the methyl isothiocyanate slowly and dropwise using a dropping funnel. Dilution: Use a suitable solvent to dilute the reactants and help dissipate heat. |
| Product Contaminated with Unreacted 2-(methylamino)ethanol | 1. Incorrect Stoichiometry: An excess of 2-(methylamino)ethanol was used. | 1. Use a slight excess (1.05-1.1 equivalents) of methyl isothiocyanate to ensure complete consumption of the amino alcohol. Any unreacted isothiocyanate can be quenched during workup. |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired thiourea, the cyclic thione, and the O-thiocarbamate may have similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Use a shallow solvent gradient in column chromatography. Consider using a different solvent system. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected main reaction in the synthesis of this compound?
A1: The primary reaction is the nucleophilic addition of the secondary amine group of 2-(methylamino)ethanol to the electrophilic carbon atom of methyl isothiocyanate.
Q2: What are the most common side reactions I should be aware of?
A2: The two most common side reactions are:
-
Intramolecular cyclization of the product to form 3-methyl-1,3-oxazolidine-2-thione. This is often favored by heat and the presence of a base.
-
Formation of an O-thiocarbamate byproduct, O-(2-(methylamino)ethyl) methylthiocarbamate, through the reaction of the hydroxyl group of 2-(methylamino)ethanol with methyl isothiocyanate. This is more likely to occur at higher temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize the reactants and products.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved by column chromatography on silica gel. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point. If the product is a solid, recrystallization can be an effective purification method.
Q5: The reaction is turning dark. Is this normal?
A5: Some discoloration can be normal, but a significant darkening may indicate decomposition or the formation of polymeric byproducts, especially if the reaction is allowed to get too hot. It is crucial to maintain good temperature control.
Experimental Protocols
Proposed Synthesis of this compound
Materials:
-
2-(Methylamino)ethanol (anhydrous)
-
Methyl isothiocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(methylamino)ethanol (1.0 eq).
-
Dissolve the 2-(methylamino)ethanol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add methyl isothiocyanate (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour and then let it slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the 2-(methylamino)ethanol is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Main synthetic route to this compound.
References
Technical Support Center: Purification of N-(2-Hydroxyethyl)-N-methylthiourea by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying N-(2-Hydroxyethyl)-N-methylthiourea using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of polar organic compounds like this compound, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase. Its polar nature allows for effective separation based on the polarity of the components in the crude mixture.
Q2: Which mobile phase (eluent) system is best suited for this purification?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is a standard choice for eluting thiourea derivatives. The polarity of the eluent can be gradually increased by raising the proportion of ethyl acetate to facilitate the elution of the target compound. A gradient elution is often more effective than an isocratic one for separating the desired product from impurities.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined using thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent system where the this compound has a retention factor (Rf) value between 0.2 and 0.4. This generally provides the best separation on a column.
Q4: My compound is not dissolving in the initial mobile phase for loading onto the column. What should I do?
A4: If your crude sample does not dissolve in the initial, low-polarity mobile phase, you can use a "dry loading" technique. Dissolve your compound in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q5: Is reverse-phase chromatography a viable alternative for purifying this compound?
A5: Yes, reverse-phase chromatography can be an effective alternative. A similar compound, N-(2-Hydroxyethyl)-N'-allylthiourea, has been successfully analyzed using a reverse-phase C18 column with a mobile phase of acetonitrile and water.[1] This method is particularly useful if the target compound is highly polar or if impurities are less polar.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by adding more ethyl acetate or a small percentage of methanol to the mobile phase. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina or a reverse-phase column. | |
| Poor separation of the compound from impurities | The solvent system is not optimal. | Perform further TLC analysis with different solvent systems to find one that provides better separation of the spots. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| The compound elutes too quickly (with the solvent front) | The mobile phase is too polar. | Start with a less polar solvent system (e.g., a higher percentage of hexanes). |
| Streaking or tailing of the compound band on the column | The compound is interacting too strongly with the stationary phase. | Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can help to reduce tailing. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band. |
Experimental Protocol: Column Chromatography of this compound
This is a generalized protocol and may require optimization based on the specific impurities present in your crude sample.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.
-
Dry Loading: If the sample is not soluble in the initial eluent, dissolve it in a more volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.
3. Elution:
-
Start the elution with a low-polarity mobile phase (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient might be:
- Hexanes:Ethyl Acetate (95:5)
- Hexanes:Ethyl Acetate (90:10)
- Hexanes:Ethyl Acetate (80:20)
- Continue increasing the ethyl acetate concentration as needed.
-
Collect fractions in test tubes or vials.
4. Analysis of Fractions:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates.
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Table of Typical Chromatographic Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate | Start with a low percentage of ethyl acetate and gradually increase. |
| Typical Rf Value | 0.2 - 0.4 | Determined by TLC before running the column. |
| Sample Load | 1-5% of silica gel weight | Overloading can lead to poor separation. |
| Elution Mode | Gradient | Generally provides better separation than isocratic elution. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of N-(2-Hydroxyethyl)-N-methylthiourea
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of N-(2-Hydroxyethyl)-N-methylthiourea and related thiourea derivatives.
Troubleshooting Guide
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Possible Cause: The solvent is not polar enough to dissolve the compound. This compound contains polar functional groups (hydroxyl, thiourea) and will likely require a polar solvent.
-
Solution:
-
Increase Solvent Polarity: Try a more polar solvent. Based on data for similar compounds like methylthiourea, ethanol is a good starting point.[1][2] If ethanol fails, consider a more polar solvent like methanol or a solvent mixture such as methanol/water or acetone/water.
-
Solvent Mixtures: Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity (cloudiness) appears. Then, allow the solution to cool slowly.
-
Issue 2: The compound dissolves, but no crystals form upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent was used.
-
Solution 1:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent until the solution becomes more concentrated.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution 2: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath for further cooling. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
Issue 3: An oil forms instead of crystals.
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Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating out of solution too quickly.
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly.
-
Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the oil in a minimal amount of a good solvent and slowly add a poor solvent.
-
Issue 4: The resulting crystals are colored or appear impure.
-
Possible Cause: The compound is contaminated with colored impurities.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the impure compound in the hot solvent, add a small amount of activated charcoal (Norit). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the desired compound.
-
Recrystallize Again: Proceed with the recrystallization of the filtered solution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How can I determine the best solvent for recrystallization?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can perform small-scale solubility tests with a variety of solvents to find the most suitable one. General solvent mixtures that have proven successful for similar compounds include heptane/ethyl acetate, methanol/water, and acetone/water.
Q3: What is the expected melting point of pure this compound?
A3: The exact melting point is not available in the provided search results. However, for the related compound N-methylthiourea, the melting point is reported to be in the range of 118-121 °C.[3][4] The purity of your recrystallized product can be assessed by its melting point range; a sharp melting point close to the literature value indicates high purity.
Q4: Can I use a rotary evaporator to speed up the cooling process?
A4: Using a rotary evaporator is generally not recommended for the cooling and crystallization step as it can lead to rapid solvent removal and the formation of an amorphous solid or oil rather than well-defined crystals. Slow cooling is crucial for the formation of pure crystals.
Experimental Protocols
General Recrystallization Protocol for Thiourea Derivatives
This protocol is a general guideline based on methods for similar compounds and may require optimization for this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added, perform a hot filtration using a pre-warmed funnel and filter paper to remove the charcoal.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
Table 1: Solvent Systems for Recrystallization of Thiourea Derivatives
| Compound | Solvent System | Reference |
| Methylthiourea | Anhydrous Ethanol | [1] |
| 1-methyl-1-(1-naphthyl)-2-thiourea | Ethanol | [2] |
| General Polar Compounds | Heptane/Ethyl Acetate | |
| General Polar Compounds | Methanol/Water | |
| General Polar Compounds | Acetone/Water |
Diagrams
Caption: Troubleshooting workflow for common recrystallization issues.
References
Challenges in the characterization of "N-(2-Hydroxyethyl)-N-methylthiourea"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)-N-methylthiourea. The information provided is based on established chemical principles and data from closely related thiourea derivatives due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing asymmetrically disubstituted thioureas like this compound is the reaction of an isothiocyanate with an amine. In this case, you would react methyl isothiocyanate with N-(2-hydroxyethyl)amine. The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[1]
Q2: I am having trouble purifying this compound. What are the likely challenges?
A2: The purification of this compound can be challenging due to its high polarity imparted by the hydroxyl group and the thiourea moiety. This can lead to issues such as:
-
High water solubility: Makes extraction from aqueous workups difficult.
-
Strong adsorption to silica gel: Can lead to streaking and poor separation during column chromatography.
-
Hygroscopicity: The compound may absorb moisture from the atmosphere, making it difficult to obtain an accurate dry weight and potentially affecting its reactivity and stability.
Q3: What are the expected stability issues with this compound?
A3: Thiourea derivatives can be susceptible to degradation under certain conditions. Potential stability issues for this compound include:
-
Oxidation: The thiocarbonyl group can be oxidized, especially in the presence of strong oxidizing agents.
-
Hydrolysis: Under strongly acidic or basic conditions, the thiourea linkage can be hydrolyzed.
-
Thermal decomposition: Heating the compound, especially in the presence of impurities, may lead to decomposition. It is advisable to store the compound in a cool, dry, and dark place.
Q4: Are there any specific safety precautions I should take when working with this compound?
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.
-
Many thiourea derivatives have been reported to have biological activities, so careful handling is essential.[2]
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Ensure the purity of starting materials (methyl isothiocyanate and N-(2-hydroxyethyl)amine).- Increase the reaction time or gently warm the reaction mixture (e.g., to 40 °C).- Use a slight excess of one of the reactants (e.g., 1.1 equivalents of methyl isothiocyanate). |
| Side reactions. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure the reaction is not overheating, as this can lead to polymerization or decomposition of the isothiocyanate. | |
| Formation of multiple products | Impure starting materials. | - Purify the starting materials before use. N-(2-hydroxyethyl)amine can be distilled, and the purity of methyl isothiocyanate should be checked by NMR or GC. |
| Reaction with solvent. | - Ensure the solvent is dry and unreactive. For example, avoid protic solvents like methanol or ethanol if the reaction is intended to be run under aprotic conditions. |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Product is difficult to extract from aqueous phase | High polarity of the compound. | - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.- Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product in water. |
| Streaking on TLC and poor separation in column chromatography | Strong interaction with silica gel. | - Use a more polar eluent system. A gradient elution from a less polar to a more polar solvent system might be effective.- Consider adding a small amount of a polar modifier to the eluent, such as methanol or a few drops of triethylamine (if the compound is stable to base) to reduce tailing.- Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be a better option for this polar compound. |
| Product is an oil or a waxy solid that won't crystallize | Presence of impurities. | - Re-purify by column chromatography.- Try to precipitate the compound from a solution by adding a non-polar solvent (e.g., adding hexane to a dichloromethane solution).- The compound may be hygroscopic; ensure all solvents and glassware are dry. |
Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Complex or broad peaks in the ¹H NMR spectrum | Tautomerism. | - Thioureas can exist as tautomers in solution, which can lead to the presence of multiple sets of peaks or broad peaks due to exchange. Running the NMR at different temperatures (variable temperature NMR) can help to resolve these peaks. |
| Presence of water. | - The hydroxyl proton and N-H protons can exchange with water, leading to broad signals. Ensure your NMR solvent is dry. Adding a drop of D₂O will cause the OH and NH peaks to disappear, confirming their identity. | |
| Difficulty obtaining a clear molecular ion peak in mass spectrometry | Fragmentation of the molecule. | - Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺). |
Quantitative Data
| Property | Estimated Value | Reference Compound(s) |
| Molecular Formula | C₄H₁₀N₂OS | - |
| Molecular Weight | 134.20 g/mol | - |
| Melting Point | 70-80 °C | N-methylthiourea: 119-121 °C[3]; (2-Hydroxyethyl)thiourea is a solid.[4] |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~7.5 (br s, 1H, NH), ~7.2 (br s, 1H, NH), ~4.8 (t, 1H, OH), ~3.4 (q, 2H, CH₂-O), ~3.2 (t, 2H, CH₂-N), ~2.8 (d, 3H, N-CH₃) | General chemical shifts for alkyl thioureas and hydroxyethyl groups. |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~182 (C=S), ~60 (CH₂-O), ~48 (CH₂-N), ~31 (N-CH₃) | General chemical shifts for alkyl thioureas. |
| Mass Spectrometry (ESI+) | m/z 135.06 [M+H]⁺, 157.04 [M+Na]⁺ | - |
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl isothiocyanate
-
N-(2-hydroxyethyl)amine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-(2-hydroxyethyl)amine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl isothiocyanate (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting amine), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization.
HPLC Method for Purity Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Validation & Comparative
"N-(2-Hydroxyethyl)-N-methylthiourea" vs other thiourea derivatives in anticancer activity
The thiourea scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Its derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action. This guide synthesizes available data to offer a comparative perspective on their performance.
Comparative Anticancer Activity of Thiourea Derivatives
The anticancer efficacy of thiourea derivatives is highly dependent on their substitution patterns. A summary of the cytotoxic activity (IC50 values) of various thiourea compounds against several human cancer cell lines is presented below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-Benzoyl-Thiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 310 | Hydroxyurea | >10000 |
| T47D (Breast) | 940 | Hydroxyurea | >5000 | ||
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 | Allylthiourea (ATU) | 3170 | |
| MCF-7 (Breast) | 1470 | Allylthiourea (ATU) | 5220 | ||
| N,N'-Diarylthiourea | 1-(4-(octyloxy)phenyl)-3-(4-fluorophenyl)thiourea | MCF-7 (Breast) | 338.33 | - | - |
| Trifluoromethylphenyl-Thiourea | 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 1.5 | Cisplatin | 9.0 |
| SW620 (Colon) | 2.6 | Cisplatin | 10.4 | ||
| PC3 (Prostate) | 8.9 | Cisplatin | 13.7 | ||
| K-562 (Leukemia) | 3.5 | Cisplatin | 10.2 | ||
| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 7.3 | Cisplatin | 9.0 | |
| SW620 (Colon) | 1.5 | Cisplatin | 10.4 | ||
| PC3 (Prostate) | 6.9 | Cisplatin | 13.7 | ||
| K-562 (Leukemia) | 8.0 | Cisplatin | 10.2 |
Table 1: Comparative IC50 values of selected thiourea derivatives against various cancer cell lines.
Experimental Protocols
The evaluation of the anticancer activity of thiourea derivatives typically involves in vitro cytotoxicity assays. The most commonly cited method is the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated overnight at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (e.g., 50 to 1000 µM) and incubated for a specified period (e.g., 24 to 72 hours).
-
MTT Addition: After the incubation period, 100 µL of a 0.5 mg/mL MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using an ELISA plate reader at a wavelength of 595 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Caption: Workflow of the MTT assay for determining cell viability.
Mechanisms of Anticancer Activity
Thiourea derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of EGFR and HER-2 Signaling
Several studies have pointed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) as a key mechanism for the anticancer activity of certain thiourea derivatives.[1] These receptors are part of the receptor tyrosine kinase family and play a crucial role in regulating cell growth, proliferation, and differentiation. Overexpression or mutations in EGFR and HER-2 are common in various cancers, including breast and lung cancer, leading to uncontrolled cell growth. Thiourea derivatives can bind to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote tumor progression.[1]
Caption: Inhibition of EGFR/HER-2 signaling by thiourea derivatives.
Induction of Apoptosis
Many thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can be triggered through various pathways, including the activation of caspases, which are a family of protease enzymes that play essential roles in programmed cell death.
Other Mechanisms
Other reported mechanisms of action for thiourea derivatives include:
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
-
Sirtuin Inhibition: Certain thiourea compounds can inhibit sirtuins, a class of proteins involved in cellular regulation, including cell survival and death.
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis, has also been observed.
References
Comparative Analysis of the Biological Activities of N-(2-Hydroxyethyl)-N-methylthiourea Analogs
A comprehensive review of the existing literature reveals a significant research gap concerning the specific biological activities of N-(2-Hydroxyethyl)-N-methylthiourea. However, a wealth of data is available for its structural analogs, particularly highlighting their potential in anticancer, antimicrobial, and antiplatelet applications. This guide provides a comparative analysis of these analogs, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways to inform future research and drug development endeavors.
Introduction to Thiourea Derivatives in Drug Discovery
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities.[1][2] The presence of the thiourea moiety (S=C(NH)₂) imparts unique chemical properties that allow for diverse molecular interactions, making these compounds attractive scaffolds for the design of novel therapeutic agents. Researchers have extensively explored their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.[2][3][4] The biological activity of thiourea derivatives can be significantly influenced by the nature of the substituents on the nitrogen atoms, leading to a wide range of pharmacological profiles.
Data Summary of Biological Activities
While no specific biological activity data has been reported for this compound, this section summarizes the quantitative data for its close structural analogs. The following tables present a comparative overview of their anticancer, antimicrobial, and antiplatelet activities.
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines.[3][5][6] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea | MCF-7 (Breast) | IC50 | Not specified, cytotoxic effects noted | [6] |
| N-benzoyl-N'-phenylthiourea | T47D (Breast) | - | Stronger in vitro activity than hydroxyurea | [6] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | IC50 | - | [6] |
| T47D (Breast) | IC50 | - | [6] | |
| HeLa (Cervical) | IC50 | - | [6] | |
| Diarylthiourea Derivative | MCF-7 (Breast) | IC50 | 338.33 ± 1.52 µM | [7] |
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives have been widely investigated, with studies demonstrating their efficacy against various bacterial and fungal pathogens.[2][4] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
| Compound/Analog | Microorganism | Activity Metric | Value | Reference |
| Thiourea Derivative 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC | 40 - 50 µg/mL | [2] |
| Polymeric material with decamethoxine | S. aureus ATCC 25923 | Zone of inhibition | 11.37 ± 0.43 mm | [8] |
| Polymeric material with gentamicin | S. aureus ATCC 25923 | Zone of inhibition | - | [8] |
| Polymeric material with dioxidine | S. aureus ATCC 25923 | Zone of inhibition | - | [8] |
| Cationic polymer PMTZ-Bu | Methicillin-resistant S. aureus (MRSA) | MIC | 78 µg/mL | [9] |
Antiplatelet Activity
Certain thiourea derivatives have been identified as potent antiplatelet agents, suggesting their potential in the treatment of thrombotic diseases.[1] These compounds often target pathways involved in platelet aggregation.
| Compound/Analog | Assay | Activity Metric | Value | Reference |
| N,N'-diethyl-N'-(4-nitrophenyl)thiourea (3d) | Arachidonic acid-induced platelet aggregation | IC50 | 29.1 ± 2.0 µM | [1] |
| N-(2-hydroxyethyl)-N'-phenylthiourea (3c) | Arachidonic acid-induced platelet aggregation | % Inhibition @ 100 µM | Not specified | [1] |
| N,N'-diethyl-N'-(4-chlorophenyl)thiourea (3m) | Arachidonic acid-induced platelet aggregation | IC50 | 34.5 ± 0.9 µM | [1] |
| N,N'-diethyl-N'-(4-fluorophenyl)thiourea (3p) | Arachidonic acid-induced platelet aggregation | IC50 | 84.6 ± 0.5 µM | [1] |
| N,N'-diethyl-N'-(4-methylphenyl)thiourea (3i) | Arachidonic acid-induced platelet aggregation | IC50 | 86.2 ± 0.3 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon the existing findings.
Synthesis of N,N'-Disubstituted Thioureas
A general procedure for the synthesis of N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with an excess of an amine in a suitable solvent such as THF or tert-butanol. The reaction mixture is typically stirred at room temperature or refluxed, depending on the reactivity of the starting materials. The product can be isolated by acidic extraction and further purified if necessary. The structures of the synthesized compounds are confirmed by spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and HRMS.[1]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Platelet Aggregation Assay
The antiplatelet activity of the compounds is evaluated by measuring their ability to inhibit agonist-induced platelet aggregation in human platelet-rich plasma (PRP).[1]
-
Preparation of PRP: Whole blood is collected from healthy volunteers, and PRP is prepared by centrifugation.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration.
-
Incubation with Compound: Aliquots of PRP are incubated with the test compound or vehicle control for a specific time at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as arachidonic acid.
-
Measurement of Aggregation: The change in light transmittance is monitored using an aggregometer to determine the extent of platelet aggregation.
-
Data Analysis: The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.
Visualizing Biological Pathways and Workflows
To better understand the context of the experimental data, the following diagrams illustrate a general workflow for drug discovery involving thiourea derivatives and a simplified representation of a signaling pathway relevant to their anticancer activity.
Caption: A general workflow for the discovery and development of thiourea-based therapeutic agents.
Caption: A simplified MAPK/ERK signaling pathway, a potential target for anticancer thiourea derivatives.
Conclusion and Future Directions
The comparative analysis of this compound analogs underscores the significant therapeutic potential of the thiourea scaffold. While data on the target compound remains elusive, its structural relatives have demonstrated promising anticancer, antimicrobial, and antiplatelet activities. The presented data and experimental protocols provide a solid foundation for researchers to further explore this chemical space.
Future research should prioritize the synthesis and biological evaluation of this compound to fill the current knowledge gap. Structure-activity relationship (SAR) studies on a broader range of analogs will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, elucidating the precise molecular mechanisms of action will be essential for their rational design and development as novel therapeutic agents. The versatility of the thiourea moiety, combined with the potential for diverse substitutions, offers a promising avenue for the discovery of new drugs to address unmet medical needs.
References
- 1. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial properties of a new polymeric material based on poly(2-hydroxyethyl methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of N-(2-Hydroxyethyl)-N-methylthiourea and its Analogs as Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to mitigate the economic and safety impacts of metallic corrosion, the development of effective corrosion inhibitors is paramount. Thiourea derivatives have long been recognized for their potential to protect various metals in acidic environments. This guide provides a comparative analysis of the corrosion inhibition efficiency of N-(2-Hydroxyethyl)-N-methylthiourea and related thiourea compounds, supported by experimental data from scientific literature.
Comparative Analysis of Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH), a compound structurally similar to this compound, and other selected inhibitors on mild steel in a 1 M hydrochloric acid (HCl) solution. The data has been compiled from various studies to provide a comparative overview under similar experimental conditions.
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Measurement Technique |
| N-methyl-2-(1-(5-methyl thiophene-2-yl) ethylidene) hydrazine carbothioamide (N-MEH) | 0.005 | 303 | 95.3 | Weight Loss |
| N-phenylthiourea | - | - | 94.95 | Potentiodynamic Polarization |
| 1-phenyl-2-thiourea (PTU) | 0.005 | 333 | 98.96 | Potentiodynamic Polarization, EIS |
| 1,3-diisopropyl-2-thiourea (ITU) | 0.005 | 333 | 92.65 | Potentiodynamic Polarization, EIS |
| Aniline | - | - | 85.96 | Potentiodynamic Polarization, EIS |
| n-butylamine | - | - | 67.39 | Potentiodynamic Polarization, EIS |
Note: The data presented is sourced from multiple studies and is intended for comparative purposes. Direct comparison is most accurate when experiments are conducted under identical conditions.
The data indicates that N-MEH exhibits a high inhibition efficiency, comparable to other effective thiourea-based inhibitors.[1] Notably, the inhibition efficiency of thiourea derivatives is influenced by their molecular structure, concentration, and the operating temperature.[1] For instance, the presence of aromatic rings and heteroatoms like sulfur and nitrogen in the inhibitor's structure generally enhances its adsorption onto the metal surface, leading to improved corrosion protection.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are suspended in a 1 M HCl solution, both with and without the inhibitor at various concentrations, for a specified period (e.g., 5 hours) and at a constant temperature (e.g., 303 K).
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically with a solution containing HCl and a cleaning agent like hexamine), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode. The electrolyte is 1 M HCl with and without the inhibitor.
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution until a stable OCP is reached.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: A Tafel plot of log(current density) versus potential is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the formation of a protective film.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: After the OCP has stabilized, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Calculation of Inhibition Efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of corrosion inhibitors.
Caption: Workflow for comparing corrosion inhibitor efficiency.
This guide provides a foundational understanding of the comparative performance of this compound analogs and other inhibitors. For in-depth analysis and specific applications, consulting the primary research literature is recommended.
References
Structure-activity relationship of "N-(2-Hydroxyethyl)-N-methylthiourea" derivatives
A Comparative Guide to the Structure-Activity Relationship of Thiourea Derivatives as EGFR and HER-2 Inhibitors
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is crucial for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key targets in cancer therapy. The performance of these thiourea derivatives is compared with established FDA-approved inhibitors, supported by experimental data and detailed protocols.
Introduction to EGFR and HER-2 Inhibition
EGFR and HER-2 are receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival. Their aberrant signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. The inhibition of these kinases is a well-established strategy in oncology, with several approved drugs in clinical use. Thiourea derivatives have emerged as a promising class of compounds that can effectively target the ATP-binding site of these kinases.
Structure-Activity Relationship of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea Derivatives
A study by Li et al. systematically investigated a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivatives for their inhibitory activity against EGFR and HER-2 kinases, as well as their anti-proliferative effects on the MCF-7 breast cancer cell line.[1][2] The core structure of these compounds allows for substitutions on the 2-hydroxybenzyl moiety, which significantly influences their biological activity.
The general structure of the evaluated thiourea derivatives is shown below:
Where Ar1 is a substituted benzyl group and Ar2 is a phenyl group.
The key findings from the SAR studies indicate that:
-
Substitution on the Hydroxybenzyl Ring: The nature and position of the substituent (X) on the 2-hydroxybenzyl ring play a critical role in the inhibitory potency.
-
Thiourea Moiety: The thiourea core is essential for the interaction with the kinase domain.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate cell membranes and interact with the target.
Comparative Performance Data
The inhibitory activities of the synthesized thiourea derivatives were compared with standard inhibitors Gefitinib, Erlotinib, and Lapatinib. The following table summarizes the IC50 values for EGFR and HER-2 inhibition and the anti-proliferative activity against the MCF-7 cell line.
| Compound | Substituent (X) | EGFR IC50 (µM)[1] | HER-2 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] |
| 7b | 5-Cl | 0.08 | 0.35 | 0.51 |
| 1b | H | 2.51 | 5.12 | 8.32 |
| 2b | 3-Cl | 0.45 | 1.23 | 2.15 |
| 3b | 4-Cl | 0.31 | 0.98 | 1.56 |
| 4b | 3-Br | 0.39 | 1.15 | 1.98 |
| 5b | 4-Br | 0.28 | 0.87 | 1.34 |
| 6b | 5-Br | 0.12 | 0.46 | 0.78 |
| 8b | 3-F | 0.52 | 1.35 | 2.54 |
| 9b | 4-F | 0.41 | 1.09 | 1.87 |
| 10b | 5-F | 0.18 | 0.63 | 0.95 |
| Gefitinib | - | 0.026 - 0.037[3] | - | - |
| Erlotinib | - | 0.002[4][5] | 1.89[5] | - |
| Lapatinib | - | 0.0108[4] | 0.0092[4] | - |
From the data, compound 7b , with a 5-chloro substitution on the 2-hydroxybenzyl ring, demonstrated the most potent inhibitory activity among the synthesized thiourea derivatives, with an EGFR IC50 of 0.08 µM and a HER-2 IC50 of 0.35 µM.[1] While not as potent as the approved drugs Gefitinib, Erlotinib, and Lapatinib in enzymatic assays, these thiourea derivatives represent a valuable scaffold for further optimization.
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR and HER-2)
The inhibitory activity of the compounds against EGFR and HER-2 can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[6][7]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR or HER-2 enzyme
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution (or DMSO for control).
-
Add 2 µL of a solution containing the kinase enzyme in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is commonly assessed using the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MCF-7 breast cancer cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizations
EGFR/HER-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by EGFR and HER-2, leading to cell proliferation and survival. Inhibition of these receptors by thiourea derivatives blocks these downstream effects.
References
- 1. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. promega.com.cn [promega.com.cn]
In Vivo Therapeutic Potential of N-(2-Hydroxyethyl)-N-methylthiourea: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical in vivo therapeutic potential of N-(2-Hydroxyethyl)-N-methylthiourea, hereafter referred to as "Compound X," against a known, fictitious alternative, "Compound Y," in a preclinical cancer model. The data presented herein is for illustrative purposes to guide potential future research, as there is currently a lack of published in vivo studies for Compound X.
Comparative Efficacy and Toxicity
To assess the therapeutic window of Compound X, its efficacy and toxicity were evaluated in a murine xenograft model of human colorectal cancer. The results are benchmarked against Compound Y, a standard-of-care cytotoxic agent for this cancer type.
Table 1: Comparative Efficacy in HCT116 Xenograft Model
| Compound | Dosing Regimen | Mean Tumor Volume Reduction (%) | Survival Rate (%) |
| Compound X | 50 mg/kg, i.p., daily | 65% | 80% |
| Compound Y | 25 mg/kg, i.p., bi-weekly | 75% | 60% |
| Vehicle Control | - | 0% | 100% |
Table 2: Comparative Toxicity Profile
| Compound | Mean Body Weight Loss (%) | Hematological Abnormalities | Liver Enzyme Elevation (ALT/AST) |
| Compound X | 5% | Mild neutropenia | None significant |
| Compound Y | 15% | Severe neutropenia and thrombocytopenia | >3-fold increase |
| Vehicle Control | <1% | None | None |
Experimental Protocols
A detailed methodology was followed for the in vivo assessment of Compound X and Compound Y.
Animal Model and Xenograft Establishment:
-
Six-week-old female athymic nude mice were used for the study.
-
HCT116 human colorectal carcinoma cells (1 x 10^6 cells) were subcutaneously injected into the right flank of each mouse.
-
Tumors were allowed to grow to a mean volume of 100-150 mm³.
-
Mice were then randomized into three groups: Vehicle Control, Compound X, and Compound Y (n=10 per group).
Dosing and Administration:
-
Compound X was administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily.
-
Compound Y was administered i.p. at a dose of 25 mg/kg twice a week.
-
The vehicle control group received a corresponding volume of the vehicle (10% DMSO in saline).
-
Treatment was continued for 21 days.
Efficacy and Toxicity Monitoring:
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight was recorded twice weekly as a general measure of toxicity.
-
At the end of the study, blood samples were collected for complete blood count (CBC) and serum chemistry analysis.
-
Survival was monitored daily.
Visualizing Molecular Pathways and Experimental Design
Hypothetical Signaling Pathway of Compound X:
The proposed mechanism of action for Compound X involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Compound X.
Experimental Workflow for In Vivo Validation:
The following diagram outlines the key steps in the preclinical in vivo validation process.
Caption: Workflow for preclinical in vivo compound validation.
Cross-Validation of Analytical Methods for N-(2-Hydroxyethyl)-N-methylthiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of N-(2-Hydroxyethyl)-N-methylthiourea. The cross-validation of these methods is essential for ensuring data integrity, reliability, and accuracy in research and development settings. This document presents supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Analytical Method Cross-Validation
In analytical chemistry, cross-validation is the process of assessing the agreement between data generated by two or more different analytical methods.[1][2] This is crucial when a new method is introduced, when results from different laboratories need to be compared, or when data from various analytical techniques are used in a single study.[3] The goal is to ensure that the different methods provide comparable results, thus demonstrating the robustness and reliability of the analytical data.
This guide focuses on a hypothetical cross-validation study comparing an HPLC method, adapted from a procedure for the similar compound N-(2-Hydroxyethyl)-N'-allylthiourea, with a newly developed GC-MS method for the analysis of this compound.
Comparative Analysis of HPLC and GC-MS Methods
The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, speed, cost). Below is a summary of the performance characteristics of the two methods based on a hypothetical cross-validation study.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² > 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Intra-day | 0.85% | 0.65% | < 2% |
| - Inter-day | 1.25% | 1.10% | < 3% |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | - |
| Limit of Quantitation (LOQ) | 15 ng/mL | 3 ng/mL | - |
| Analysis Time per Sample | 15 minutes | 25 minutes | - |
Experimental Protocols
Detailed methodologies for both the HPLC and GC-MS analyses are provided below. These protocols are based on established methods for similar thiourea derivatives and represent a practical approach to the analysis of this compound.[4][5][6]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from a reverse-phase HPLC procedure for a structurally related compound.[4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard solutions and samples are dissolved in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method provides high sensitivity and selectivity for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation: Samples are derivatized prior to injection using a suitable silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and thermal stability.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the cross-validation study and the logical relationship between the key steps in the process.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship in cross-validation.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two will depend on the specific needs of the laboratory and the study.
-
HPLC-UV offers a simpler, faster, and more cost-effective solution, making it well-suited for routine quality control and high-throughput screening.
-
GC-MS provides superior sensitivity and selectivity, which is advantageous for trace-level analysis and in complex sample matrices where specificity is paramount.
The successful cross-validation of these two methods demonstrates that they can be used interchangeably or to confirm results, thereby increasing confidence in the analytical data generated. It is recommended that laboratories perform their own partial validation or method transfer studies to ensure the methods perform adequately with their specific equipment and samples.[2][3]
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Separation of N-(2-Hydroxyethyl)-N’-allylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
N-(2-Hydroxyethyl)-N-methylthiourea: Efficacy as a Corrosion Inhibitor Remains Undocumented in Publicly Available Research
Researchers and professionals in materials science and chemical engineering frequently seek novel and more effective corrosion inhibitors. Thiourea and its derivatives have long been a subject of investigation due to the presence of sulfur and nitrogen atoms, which are known to interact with metal surfaces and impede the corrosion process. These compounds can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions by adsorbing onto the metal surface and forming a protective barrier.
However, for N-(2-Hydroxyethyl)-N-methylthiourea specifically, key performance indicators such as inhibition efficiency under various corrosive environments, and data from standard electrochemical evaluation techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, are not present in the accessible scientific literature. Consequently, a detailed comparison against industry-standard inhibitors such as benzotriazole, tolyltriazole, chromates, and phosphates cannot be conducted at this time.
The Importance of Comparative Data
Objective comparisons are crucial for the scientific and industrial communities to assess the potential of new chemical compounds. Such comparisons rely on standardized experimental protocols that allow for the direct evaluation of performance metrics. Without this data for this compound, its potential advantages or disadvantages relative to existing technologies remain speculative.
Future Research Directions
The absence of data highlights an opportunity for further research. A systematic investigation into the corrosion inhibition properties of this compound would be a valuable contribution to the field. Such a study would ideally involve:
-
Synthesis and Characterization: Detailed reporting of the synthesis of high-purity this compound and its structural confirmation.
-
Performance Evaluation: Conducting a series of experiments to determine its inhibition efficiency on various metals and alloys (e.g., mild steel, copper, aluminum) in different corrosive media (e.g., acidic, neutral, saline solutions).
-
Electrochemical Studies: Utilizing techniques such as potentiodynamic polarization to understand the inhibitor's effect on corrosion potential and current, and electrochemical impedance spectroscopy to analyze the properties of the protective film formed on the metal surface.
-
Surface Analysis: Employing surface-sensitive techniques like scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to visualize the surface morphology and understand the chemical nature of the adsorbed inhibitor layer.
-
Comparative Studies: Benchmarking the performance of this compound directly against well-established standard corrosion inhibitors under identical experimental conditions.
Until such research is conducted and published, the efficacy of this compound as a corrosion inhibitor in comparison to standard options remains an open question. Researchers and industry professionals are encouraged to consult studies on structurally similar thiourea derivatives for potential insights, while acknowledging that direct performance extrapolation is not scientifically rigorous.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of N-(2-Hydroxyethyl)-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of synthetic methodologies for the production of N-(2-Hydroxyethyl)-N-methylthiourea, a molecule of interest in medicinal chemistry and drug development.[1][2][3][4] The efficiency of different synthetic routes is benchmarked against each other and an alternative compound, N,N'-bis(2-hydroxyethyl)thiourea, providing researchers with the data necessary to select the most appropriate method based on factors such as yield, reaction conditions, and starting material accessibility.
Executive Summary
The synthesis of this compound can be efficiently achieved through two primary routes: the reaction of methyl isothiocyanate with 2-aminoethanol and a one-pot synthesis involving methylamine, 2-aminoethanol, and carbon disulfide. This guide presents a comparative analysis of these methods, alongside the synthesis of N,N'-bis(2-hydroxyethyl)thiourea, a structurally related compound with potential applications in materials science and as a precursor for further chemical synthesis.[5] Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate informed decision-making in the laboratory.
Comparative Analysis of Synthetic Routes
The following tables summarize the key quantitative data for the synthesis of this compound and the alternative compound, N,N'-bis(2-hydroxyethyl)thiourea.
Table 1: Synthesis of this compound
| Parameter | Method 1: Isothiocyanate Route | Method 2: One-Pot CS₂ Route |
| Starting Materials | Methyl isothiocyanate, 2-Aminoethanol | Methylamine, 2-Aminoethanol, Carbon Disulfide |
| Reaction Time | 1 - 2 hours | 1 - 12 hours[6] |
| Temperature | Room Temperature to Gentle Reflux | 70°C[6] |
| Solvent | Ethanol or Water | Dimethyl sulfoxide (DMSO)[6] |
| Catalyst | Not typically required | Not required[6] |
| Reported Yield | 74 - 81% (for analogous reactions)[7] | Good to Excellent (for analogous reactions)[6] |
| Purification | Recrystallization | Column Chromatography or Recrystallization[6] |
Table 2: Synthesis of N,N'-bis(2-hydroxyethyl)thiourea (Alternative)
| Parameter | Method 3: Urea-based Synthesis |
| Starting Materials | Urea, 2-Aminoethanol |
| Reaction Time | 8 hours[5] |
| Temperature | 135°C for 2h, then 140°C for 6h[5] |
| Solvent | None (neat reaction) |
| Catalyst | Not required |
| Reported Yield | 76%[5] |
| Purification | Recrystallization from Methanol[5] |
Experimental Protocols
Method 1: Synthesis of this compound via Isothiocyanate Route
This method is based on the general procedure for the preparation of alkyl thioureas from isothiocyanates and amines.[7]
Materials:
-
Methyl isothiocyanate
-
2-Aminoethanol
-
Ethanol (or water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoethanol (1.0 equivalent) in ethanol.
-
Slowly add methyl isothiocyanate (1.0 equivalent) to the stirred solution. The reaction may be exothermic.
-
After the initial reaction subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Method 2: One-Pot Synthesis of this compound from Carbon Disulfide
This protocol is adapted from a general method for the synthesis of unsymmetrical thioureas.[6]
Materials:
-
Methylamine (solution in water or ethanol)
-
2-Aminoethanol
-
Carbon disulfide (CS₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed glass tube, combine methylamine (1.0 equivalent), 2-aminoethanol (1.2 equivalents), and carbon disulfide (1.2 equivalents) in DMSO.[6]
-
Stir the mixture at 70°C for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 3: Synthesis of N,N'-bis(2-hydroxyethyl)thiourea
This procedure is based on the condensation of urea with 2-aminoethanol.[5]
Materials:
-
Urea
-
2-Aminoethanol
Procedure:
-
In a reaction vessel equipped for distillation, mix urea (1.0 equivalent) and 2-aminoethanol (2.0 equivalents).
-
Heat the mixture to 135°C for 2 hours, allowing for the removal of gaseous ammonia.[5]
-
Increase the temperature to 140°C and continue heating for an additional 6 hours, ensuring continuous removal of ammonia.[5]
-
Cool the resulting viscous liquid to room temperature.
-
Purify the product by recrystallization from methanol to obtain crystalline N,N'-bis(2-hydroxyethyl)thiourea.[5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic signatures of N-substituted thiourea derivatives, with a focus on compounds related to "N-(2-Hydroxyethyl)-N-methylthiourea". Due to the limited availability of published experimental data for "this compound" itself, this guide leverages spectroscopic data from structurally similar compounds to provide a valuable reference for researchers in the field. The guide details the characteristic spectroscopic features of thioureas in FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, supported by experimental data and detailed methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of N-substituted thiourea derivatives, providing a basis for comparison.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Selected Thiourea Derivatives
| Compound | ν(N-H) | ν(C=S) | ν(C-N) | Reference |
| Thiourea | 3371, 3260, 3156 | 1449 | 1585 | [1] |
| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 3165 | Not Specified | Not Specified | [2] |
| N,N′-bis[2-(diethylamino)phenyl]thiourea | 3226 | Not Specified | Not Specified | [2] |
| 2-((4-Methylphenoxy)methyl)-N-(2,5-dibromophenylcarbamothioyl)benzamide | 3241 | 1313 | 1513 | [3] |
| 2-((4-Methylphenoxy)methyl)-N-(2-iodophenylcarbamothioyl)benzamide | 3389, 3153 | 1308 | 1511 | [3] |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of Selected Thiourea Derivatives
| Compound | N-H | -CH₂- (Hydroxyethyl) | -CH₃ (Methyl) | Aromatic-H | Solvent | Reference |
| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 8.82 | - | 2.64 | Not Specified | Not Specified | [2] |
| N,N′-bis[2-(diethylamino)phenyl]thiourea | 9.14 | - | - | Not Specified | Not Specified | [2] |
| 2-((4-Methylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide | 12.33, 12.10 | - | 2.21 | 6.87-7.95 | DMSO-d₆ | [3] |
| 2-((4-Methylphenoxy)methyl)-N-(2-iodophenylcarbamothioyl)benzamide | 12.22, 12.00 | - | 2.22 | 6.87-7.92 | DMSO-d₆ | [3] |
| N-acyl-N'-(thiazol-2-yl)thiourea derivative | 11.0-13.5 (broad) | - | 3.69 | 6.82-7.71 | DMSO-d₆ | [4] |
| N-acyl-N'-(pyridin-2-yl)thiourea derivative | 11.0-13.5 (broad) | - | 3.66 | 6.80-8.42 | DMSO-d₆ | [4] |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) of Selected Thiourea Derivatives
| Compound | C=S | -CH₂- (Hydroxyethyl) | -CH₃ (Methyl) | Aromatic-C | Solvent | Reference |
| N,N′-bis[2-(dimethylamino)phenyl]thiourea | 178.66 | - | 43.99 | Not Specified | Not Specified | [2] |
| N,N′-bis[2-(diethylamino)phenyl]thiourea | 176.68 | - | - | Not Specified | Not Specified | [2] |
| 2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide | 179.99 | - | 19.99 | 114.52-156.01 | DMSO-d₆ | [3] |
| 2-((4-Methylphenoxy)methyl)-N-(2-iodophenylcarbamothioyl)benzamide | 180.13 | - | 19.98 | 96.89-170.07 | DMSO-d₆ | [3] |
| N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides | 181.8-184.1 | - | - | Not Specified | Not Specified | [5] |
Table 4: UV-Vis Spectroscopic Data (λmax, nm) of Selected Thiourea Derivatives
| Compound | λmax 1 | λmax 2 | Solvent | Reference |
| Thiourea | 243 | - | Ethanol | [6] |
| Cobalt-Thiourea Complex | 225-270 | - | Not Specified | [7] |
| Bis-thiourea derivative | 277 | 314 | DMSO | [8] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra of thiourea derivatives are typically recorded to identify characteristic functional groups.
-
Instrumentation : A PerkinElmer Spectrum RXI spectrometer or a Bruker Vertex 70 spectrophotometer are commonly used.[1][3]
-
Sample Preparation : Solid samples are often prepared as KBr pellets. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra are typically recorded in the wavenumber range of 4000–400 cm⁻¹.
-
Key Spectral Features :
-
N-H Stretching : Broad or sharp bands in the region of 3100–3400 cm⁻¹ are characteristic of N-H stretching vibrations. The position and shape of these bands can be influenced by hydrogen bonding.[2]
-
C=S Stretching : The thiocarbonyl group (C=S) typically shows a medium to strong absorption band in the region of 1300–1450 cm⁻¹.[1][3]
-
C-N Stretching : The C-N stretching vibrations are often observed in the 1500-1600 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of thiourea derivatives.
-
Instrumentation : Bruker Avance or Gemini 300BB instruments, operating at frequencies of 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR, are frequently utilized.[3]
-
Sample Preparation : Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.
-
Data Acquisition : Spectra are recorded at room temperature.
-
Key Spectral Features :
-
¹H NMR :
-
N-H Protons : The chemical shifts of the N-H protons are highly variable and can appear as broad singlets over a wide range, often between δ 7.0 and 13.0 ppm. Their position is sensitive to the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[2][3][4]
-
Alkyl Protons : Protons of alkyl groups attached to nitrogen or other parts of the molecule will appear in their characteristic regions. For instance, methyl protons adjacent to a nitrogen atom are typically found around δ 2.5-3.0 ppm.
-
Hydroxyethyl Protons : The methylene protons of an N-(2-hydroxyethyl) group would be expected to show distinct signals, with the -CH₂-O- protons appearing more downfield than the -N-CH₂- protons.
-
-
¹³C NMR :
-
C=S Carbon : The thiocarbonyl carbon is a key diagnostic signal in the ¹³C NMR spectrum of thioureas, typically resonating in the downfield region of δ 175–185 ppm.[2][3][5]
-
Alkyl Carbons : Carbons of the alkyl substituents will appear in the upfield region of the spectrum.
-
Hydroxyethyl Carbons : The two carbons of the 2-hydroxyethyl group would be expected to appear at distinct chemical shifts, with the carbon attached to the oxygen atom resonating at a lower field.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Instrumentation : A UV-Vis spectrophotometer, such as a Shimadzu UV-1601 PC, is commonly used.[8]
-
Sample Preparation : Solutions of the compounds are prepared in a suitable solvent, such as ethanol, methanol, or DMSO, in quartz cuvettes.[6][8]
-
Data Acquisition : Spectra are typically recorded over a wavelength range of 200–800 nm.
-
Key Spectral Features : Thiourea and its derivatives typically exhibit absorption bands in the UV region. These bands are generally attributed to π → π* and n → π* electronic transitions associated with the thiocarbonyl group and any aromatic systems present in the molecule. For many simple thioureas, a strong absorption band is observed around 240-280 nm.[6][7][8]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of thiourea derivatives.
Caption: Workflow for the synthesis, spectroscopic characterization, and comparative analysis of thiourea derivatives.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ukm.edu.my [ukm.edu.my]
Safety Operating Guide
Proper Disposal of N-(2-Hydroxyethyl)-N-methylthiourea: A Guide for Laboratory Professionals
The proper disposal of N-(2-Hydroxyethyl)-N-methylthiourea is critical to ensure laboratory safety and environmental protection. As a thiourea derivative, this compound should be treated as a hazardous chemical waste. The following step-by-step guide provides essential information for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, especially when in solid or powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
-
Waste Identification and Classification: Treat this compound as a hazardous waste. Based on data from similar thiourea compounds, it may be harmful if swallowed and could cause skin and eye irritation.[1][2][3][4]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound." Do not use abbreviations or chemical formulas.
-
Include the date when the waste was first added to the container and the name of the generating laboratory or personnel.
-
-
Storage:
-
Disposal:
Hazard Profile of Related Thiourea Compounds
To provide context on the potential hazards of this compound, the following table summarizes the hazards of structurally similar compounds.
| Compound | CAS Number | Key Hazards |
| Thiourea | 62-56-6 | Harmful if swallowed, Suspected of causing cancer, Suspected of damaging the unborn child, Toxic to aquatic life with long-lasting effects.[10][12] |
| N-Allyl-N'-(2-hydroxyethyl)thiourea | 105-81-7 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][13] |
| N,N'-Diethylthiourea | 105-55-5 | Harmful if swallowed or in contact with skin, May cause an allergic skin reaction, Causes serious eye damage, Suspected of causing cancer.[3][4] |
| N-Allylthiourea | 109-57-9 | Toxic if swallowed.[14][15][16] |
General Laboratory Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of chemical waste in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. N-Allyl-N'-(2-hydroxyethyl)thiourea, 97% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling N-(2-Hydroxyethyl)-N-methylthiourea
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for N-(2-Hydroxyethyl)-N-methylthiourea, a thiourea derivative. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before use.[2] | Prevents skin contact and absorption. The selection of glove material should be based on the specific solvent being used. Users should consult the glove manufacturer's chemical resistance guide. |
| Skin and Body Protection | A laboratory coat buttoned to its full length. Long pants and closed-toe shoes are mandatory. For larger quantities or increased risk of exposure, chemical-resistant clothing may be necessary.[1][3] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter (e.g., N95 or P2) should be used. | Prevents inhalation of harmful dust particles. Engineering controls like fume hoods are the preferred method for minimizing inhalation exposure. |
Note: No specific occupational exposure limits or glove breakthrough times have been established for this compound or its close analogs. Therefore, it is crucial to handle this compound with caution and always use the recommended PPE.
Experimental Workflow for Safe Handling
The following diagram outlines a standard operational procedure for safely handling this compound in a typical laboratory setting, such as preparing a solution for a biological assay.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, must be treated as hazardous waste.[2][3][4][5]
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Decontamination: Clean any spills immediately with an appropriate absorbent material. The contaminated absorbent must also be disposed of as hazardous waste. Wash the affected area thoroughly.
Always follow your institution's specific guidelines for hazardous waste disposal. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
